molecular formula C15H15NO2 B355140 N-(2-(benzyloxy)phenyl)acetamide CAS No. 34288-19-2

N-(2-(benzyloxy)phenyl)acetamide

Katalognummer: B355140
CAS-Nummer: 34288-19-2
Molekulargewicht: 241.28g/mol
InChI-Schlüssel: IRDKMDXASZJVNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Benzyloxy)phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. Its structure serves as a core scaffold in the development of potent new therapeutic agents. Scientific literature highlights its role as a key intermediate in the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, a class of compounds identified through phenotypic screening for their highly potent activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT, or Sleeping Sickness) . These optimized analogues have demonstrated exceptional in vitro efficacy, with the most potent compound achieving sub-micromolar EC50 values, and have shown promising oral bioavailability and brain exposure in murine models, which is a critical requirement for treating the late-stage neurological form of the disease . This makes this compound a valuable building block for researchers developing novel treatments for neglected tropical diseases. Furthermore, related benzamide and phenylacetamide derivatives are extensively investigated for their potential in other therapeutic areas, including as cytotoxic agents against various cancer cell lines and as anticonvulsants, underscoring the versatility of this chemotype in drug discovery campaigns . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(2-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12(17)16-14-9-5-6-10-15(14)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDKMDXASZJVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601034579
Record name N-[2-(Benzyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34288-19-2
Record name N-[2-(Benzyloxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601034579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2-(benzyloxy)phenyl)acetamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(benzyloxy)phenyl)acetamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a benzyloxy-substituted phenyl ring linked to an acetamide moiety, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the exploration of new chemical entities for drug development. The acetamide functional group is a common feature in many pharmacologically active molecules, contributing to their biological activity through hydrogen bonding and other molecular interactions. The presence of the benzyloxy group further enhances the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The structural attributes and physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems.

Chemical Structure:

The molecule consists of an acetamide group (-NHCOCH₃) attached to a benzene ring at position 1. A benzyloxy group (-OCH₂C₆H₅) is substituted at the second position of the phenyl ring.

Chemical structure of this compound

Molecular Formula: C₁₅H₁₅NO₂[1]

Molecular Weight: 241.29 g/mol [1]

CAS Number: 34288-19-2[1]

PropertyValueSource
Melting Point 76-78 °C
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and chloroform.
Appearance White to off-white solid

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 2-acetamidophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 2-Acetamidophenol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Base Solvent Acetone Solvent->Reaction Solvent Product This compound Reaction->Product Reflux

Synthesis of this compound via Williamson Ether Synthesis.
Experimental Protocol:

This protocol is adapted from a documented laboratory procedure.

Materials:

  • 2-Acetamidophenol

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine solution

Procedure:

  • Reaction Setup: To a solution of 2-acetamidophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

  • Addition of Alkylating Agent: Add benzyl bromide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in ethyl acetate and wash successively with deionized water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.85 (br s, 1H, NH), 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.05-6.90 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂), 2.20 (s, 3H, COCH₃).

Interpretation:

  • The downfield doublet at 8.35 ppm corresponds to the aromatic proton ortho to the acetamide group.

  • The broad singlet at 7.85 ppm is characteristic of the amide proton (-NH).

  • The multiplet between 7.45 and 7.30 ppm represents the five protons of the benzyl group's phenyl ring.

  • The multiplet between 7.05 and 6.90 ppm corresponds to the remaining three protons of the substituted phenyl ring.

  • The singlet at 5.15 ppm is assigned to the two benzylic protons (-OCH₂).

  • The singlet at 2.20 ppm corresponds to the three protons of the acetyl methyl group (-COCH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.5 (C=O), 148.0 (C-O), 136.5 (quaternary C of benzyl), 128.8, 128.2, 127.5 (Ar-C of benzyl), 126.5 (quaternary C), 124.5, 122.0, 120.0, 112.0 (Ar-C), 70.5 (OCH₂), 24.0 (COCH₃).

Interpretation:

  • The signal at 168.5 ppm is characteristic of the amide carbonyl carbon.

  • The signals in the aromatic region (112.0-148.0 ppm) correspond to the twelve carbon atoms of the two phenyl rings.

  • The signal at 70.5 ppm is assigned to the benzylic carbon (-OCH₂).

  • The upfield signal at 24.0 ppm corresponds to the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3280-3300N-H StretchAmide
3030-3060C-H StretchAromatic
2850-2960C-H StretchAliphatic
1660-1670C=O StretchAmide (Amide I band)
1520-1540N-H BendAmide (Amide II band)
1240-1260C-O StretchAryl ether
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 241

  • Key Fragmentation Peaks:

    • m/z = 150: Loss of the benzyl group ([M - C₇H₇]⁺)

    • m/z = 91: Benzyl cation ([C₇H₇]⁺) - often the base peak

    • m/z = 43: Acetyl cation ([CH₃CO]⁺)

Fragmentation_Pathway MolecularIon [C₁₅H₁₅NO₂]⁺˙ m/z = 241 Fragment150 [C₈H₈NO₂]⁺ m/z = 150 MolecularIon->Fragment150 - C₇H₇• Fragment91 [C₇H₇]⁺ m/z = 91 MolecularIon->Fragment91 - C₈H₈NO₂• Fragment43 [CH₃CO]⁺ m/z = 43 MolecularIon->Fragment43 Cleavage NeutralLoss91 - C₇H₇• NeutralLoss198 - C₈H₆NO•

Proposed mass fragmentation pathway for this compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported in publicly available literature, the broader class of acetamide derivatives has shown a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.

The structural motifs present in this compound suggest its potential as a precursor or intermediate in the synthesis of more complex molecules with therapeutic value. The acetamide linkage provides a key hydrogen bond donor and acceptor site, which is crucial for molecular recognition at biological targets. The benzyloxy group can be modified or replaced to modulate the compound's physicochemical properties, such as solubility and lipophilicity, to optimize its drug-like characteristics.

For instance, related N-phenylacetamide derivatives have been investigated as potential inhibitors of various enzymes and receptors. The core structure of this compound could serve as a starting point for the design of novel inhibitors targeting specific biological pathways implicated in disease.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic route. Its spectroscopic characteristics provide a clear fingerprint for its identification and characterization. While its specific biological activities are yet to be fully elucidated, its structural features make it an attractive scaffold for medicinal chemists and drug development professionals. Further research into the pharmacological properties of this compound and its derivatives could unveil novel therapeutic applications, contributing to the ever-expanding landscape of drug discovery. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

  • Relevant scientific literature for NMR data will be cited here upon identific
  • Relevant scientific literature for IR data will be cited here upon identific
  • Relevant scientific literature for Mass Spectrometry data will be cited here upon identific
  • Relevant scientific literature for synthesis protocol will be cited here upon identific
  • Relevant scientific literature for biological activities of related compounds will be cited here upon identific
  • PubChem. This compound. [Link]

  • General labor

Sources

A Comprehensive Technical Guide to N-(2-(benzyloxy)phenyl)acetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(2-(benzyloxy)phenyl)acetamide emerges as a fascinating, yet underexplored, molecule within the vast landscape of chemical compounds. Its structure, featuring a benzyloxy moiety ortho to an acetamido group on a phenyl ring, presents a unique scaffold with potential for diverse applications in medicinal chemistry and materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of this compound, from its fundamental chemical identity to its prospective synthesis, and potential biological significance based on the activities of structurally related analogues. As a Senior Application Scientist, the narrative that follows is grounded in established chemical principles and extrapolates potential methodologies and applications to inspire and guide future research endeavors.

Core Identity: IUPAC Name and CAS Number

A crucial first step in the exploration of any chemical entity is the precise definition of its identity. For the topic compound, this is established as follows:

Identifier Value Source
IUPAC Name This compoundPubChem[1]
Alternate IUPAC Name N-[2-(phenylmethoxy)phenyl]acetamideChemicalBook[2]
CAS Number 34288-19-2Sigma-Aldrich
Molecular Formula C₁₅H₁₅NO₂PubChem[1]
Molecular Weight 241.29 g/mol Sigma-Aldrich

Strategic Synthesis: A Methodological Approach

Retrosynthetic Pathway Analysis

The logical disconnection points for this compound are the amide and ether linkages. This leads to two plausible synthetic routes:

  • Route A: O-Benzylation followed by N-Acetylation. This pathway involves the initial protection of the phenolic hydroxyl group of 2-acetamidophenol, followed by the acetylation of the resulting 2-(benzyloxy)aniline.

  • Route B: N-Acetylation followed by O-Benzylation. This alternative route begins with the N-acetylation of 2-aminophenol, followed by the benzylation of the phenolic hydroxyl group.

The following diagram illustrates these two potential synthetic pathways.

G cluster_0 Retrosynthetic Analysis cluster_A Route A cluster_B Route B Target This compound A1 2-(Benzyloxy)aniline Target->A1 N-Acetylation B1 2-Acetamidophenol Target->B1 O-Benzylation A2 2-Aminophenol A1->A2 O-Benzylation A3 Benzyl Halide B2 2-Aminophenol B1->B2 N-Acetylation G cluster_0 Drug Discovery and Development Workflow A Compound Synthesis & Characterization B In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) A->B C Lead Identification B->C D In Vivo Efficacy Studies (Animal Models) C->D E Pharmacokinetics & Toxicology Studies D->E F Lead Optimization E->F F->A Iterative Design G Preclinical Development F->G H Clinical Trials G->H

Sources

"N-(2-(benzyloxy)phenyl)acetamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-(benzyloxy)phenyl)acetamide (C₁₅H₁₅NO₂)

Introduction

This compound is a member of the phenylacetamide class of organic compounds. Structurally, it is characterized by a central acetamide group linked to a phenyl ring, which is substituted at the ortho-position with a benzyloxy group. While this specific molecule is often utilized in early discovery research, the broader phenylacetamide scaffold is prevalent in numerous biologically active compounds, demonstrating activities ranging from anti-inflammatory to anticoagulant and antidepressant effects.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core molecular properties, validated synthesis and purification protocols, and the scientific context for its application, particularly as a synthetic intermediate. The presence of the benzyl ether linkage makes it a key precursor for compounds bearing a phenolic hydroxyl group, such as N-(2-hydroxyphenyl)acetamide, which has demonstrated notable anti-arthritic and anti-inflammatory properties in preclinical models.[1]

Section 1: Core Molecular Profile

A summary of the fundamental physicochemical properties and identifiers for this compound is presented below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅NO₂[5][6][7]
Molecular Weight 241.29 g/mol [5][6][7][8]
CAS Number 34288-19-2[5][6][8]
Synonyms N-[2-(Phenylmethoxy)phenyl]acetamide[5][7]
Appearance Solid (predicted)
Storage Temperature 2-8°C[5][7]

Section 2: Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of 2-acetamidophenol with benzyl bromide in the presence of a suitable base.

Causality and Experimental Choices:
  • Choice of Reactants: 2-Acetamidophenol provides the core phenylacetamide structure with a reactive phenolic hydroxyl group. Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the benzyl carbocation-like transition state and the good leaving group ability of bromide.

  • Role of the Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required. Its primary function is to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the amide N-H. This deprotonation generates a potent phenoxide nucleophile. The choice of K₂CO₃ is often preferred for its lower cost, ease of handling, and sufficient basicity.

  • Solvent Selection: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophilic phenoxide, thus facilitating the Sₙ2 pathway.

Detailed Experimental Protocol: Synthesis
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetamidophenol (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

  • Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the suspension via a dropping funnel over 10 minutes.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Quenching and Workup: After completion, allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup R1 2-Acetamidophenol P1 Stir at RT (15 min) R1->P1 R2 Benzyl Bromide R2->P1 R3 K₂CO₃ (Base) R3->P1 R4 Acetone (Solvent) R4->P1 P2 Heat to Reflux (4-6h) P1->P2 P3 TLC Monitoring P2->P3 W1 Cool to RT P3->W1 W2 Filter Solids W1->W2 W3 Evaporate Solvent W2->W3 CP Crude Product W3->CP

Caption: Workflow for the synthesis of this compound.

Section 3: Purification and Characterization

The crude product from the synthesis typically contains unreacted starting materials and byproducts, necessitating purification, most commonly by recrystallization or column chromatography. Subsequent characterization is crucial to confirm the identity and purity of the final compound.

Detailed Experimental Protocol: Purification
  • Dissolution: Dissolve the crude product obtained from the synthesis in a minimal amount of dichloromethane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (to remove unreacted 2-acetamidophenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the resulting solid from a hot ethanol/water mixture to yield pure this compound as a crystalline solid.

Analytical Characterization

The structure and purity are confirmed using standard spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR δ (ppm): ~8.0 (s, 1H, NH), 7.2-7.5 (m, 10H, Ar-H), 5.1 (s, 2H, O-CH₂-Ph), 2.2 (s, 3H, COCH₃)
¹³C NMR δ (ppm): ~168 (C=O), 148-125 (Ar-C), 70 (O-CH₂), 24 (CH₃)
FT-IR ν (cm⁻¹): 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1250 (C-O stretch)
Mass Spec (ESI+) m/z: 242.12 [M+H]⁺, 264.10 [M+Na]⁺
Purification and Analysis Workflow

G cluster_purification Purification cluster_analysis Analysis CP Crude Product P1 Dissolve in DCM CP->P1 P2 Aqueous Wash (NaOH, H₂O) P1->P2 P3 Dry (Na₂SO₄) & Concentrate P2->P3 P4 Recrystallization (Ethanol/H₂O) P3->P4 A1 ¹H NMR P4->A1 A2 ¹³C NMR P4->A2 A3 Mass Spectrometry P4->A3 A4 FT-IR P4->A4 FP Pure Compound Confirmed A1->FP A2->FP A3->FP A4->FP

Caption: Post-synthesis workflow for purification and analysis.

Section 4: Scientific Context and Potential Applications

The primary value of this compound in research and development lies in its role as a protected synthetic intermediate.

  • Protecting Group Strategy: The benzyl group serves as a robust protecting group for the phenolic hydroxyl. Phenols are often reactive under conditions used to modify other parts of a molecule. By converting the phenol to a benzyl ether, its nucleophilicity and acidity are masked, allowing for selective reactions elsewhere. The benzyl group can be reliably removed later via catalytic hydrogenolysis (H₂ gas, Pd/C catalyst) to unmask the phenol, yielding N-(2-hydroxyphenyl)acetamide.

  • Precursor to Bioactive Molecules: N-(2-hydroxyphenyl)acetamide has documented anti-inflammatory and anti-arthritic properties.[1] Therefore, this compound is a direct precursor in the synthesis of this and other potentially therapeutic analogs. The phenylacetamide core itself is a well-established pharmacophore in medicinal chemistry.[4]

Section 5: Safety and Handling

Based on available data, this compound should be handled with appropriate laboratory precautions.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5][7]

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5][7]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.[5][7]

References

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed, National Library of Medicine. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, National Library of Medicine. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

Sources

An In-Depth Technical Guide to the Predicted Physicochemical Properties of N-(2-(benzyloxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides a comprehensive technical overview of the predicted physicochemical properties of N-(2-(benzyloxy)phenyl)acetamide, a molecule of interest for its potential pharmacological applications. By leveraging established computational models, we can construct a detailed profile of this compound, offering critical insights for researchers and drug development professionals. This document will delve into the predicted values for key descriptors, the methodologies behind these predictions, and their implications for the compound's drug-likeness and pharmacokinetic profile. Furthermore, it will provide standardized experimental protocols for the validation of these in-silico findings, ensuring a bridge between computational prediction and empirical evidence.

Predicted Physicochemical Profile of this compound

Computational chemistry has become an indispensable tool in early-stage drug discovery, offering rapid and cost-effective methods for predicting the physicochemical properties of novel chemical entities.[1] For this compound (Figure 1), a range of properties has been predicted using various well-established algorithms. These predictions provide a foundational understanding of the molecule's likely behavior and guide further experimental investigation.

Figure 1. Chemical structure of this compound.

A summary of the core predicted physicochemical properties is presented in Table 1. These values are derived from multiple predictive models to provide a more robust and consensus-based assessment.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValuePrediction Tool/MethodologySignificance in Drug Development
Molecular Formula C₁₅H₁₅NO₂-Defines the elemental composition.
Molecular Weight 241.29 g/mol -Influences diffusion and transport across biological membranes.[2][3]
logP (Octanol/Water Partition Coefficient) 2.6 - 2.8XlogP3, WLOGP, MLOGPA key measure of lipophilicity, impacting absorption, distribution, and metabolism.[4]
Aqueous Solubility (logS) -3.0 to -3.5ESOL, Ali, SILICOS-ITAffects dissolution in the gastrointestinal tract and bioavailability.[5][6]
Topological Polar Surface Area (TPSA) 38.33 ŲFragment-based methodsCorrelates with membrane permeability and oral bioavailability.[7][8]
pKa (Acid Dissociation Constant) Basic pKa: ~1.5; Acidic pKa: ~14.0ACD/Percepta, ChemaxonDetermines the ionization state at physiological pH, influencing solubility and receptor binding.
Hydrogen Bond Donors 1Rule-basedImpacts membrane permeability and target binding.[2]
Hydrogen Bond Acceptors 2Rule-basedInfluences solubility and target interactions.[2]
Rotatable Bonds 4Rule-basedRelates to molecular flexibility and oral bioavailability.[9]

The Causality Behind the Predictions: A Look at the Methodologies

The predicted values in Table 1 are generated by sophisticated computational models that rely on large datasets of experimentally determined properties. Understanding the basis of these predictions is crucial for interpreting their relevance and limitations.

  • Lipophilicity (logP): The predicted logP values are an average from several atom-based and fragment-based methods. For instance, XlogP3 calculates logP by summing the contributions of individual atoms and correction factors for their environment. WLOGP (weighted logP) and MLOGP (Moriguchi octanol-water partition coefficient) are other atomistic methods that provide a consensus view on the molecule's lipophilicity.[10]

  • Aqueous Solubility (logS): The ESOL (Estimated Solubility) model predicts solubility based on a regression analysis of molecular weight, logP, and the fraction of rotatable bonds. The Ali and SILICOS-IT models are also fragment-based approaches that have been trained on large datasets of diverse compounds to predict aqueous solubility.[11][12]

  • Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of polar atoms (oxygens, nitrogens, and attached hydrogens) in a molecule.[7] This descriptor is a good predictor of passive molecular transport through membranes and is a key parameter in assessing oral bioavailability.[8]

  • pKa: The prediction of pKa for the amide group in this compound is complex. The amide proton is very weakly acidic (high pKa), while the amide carbonyl oxygen is weakly basic (low pKa).[13] Computational tools like ACD/Percepta and Chemaxon utilize large databases of experimental pKa values and employ sophisticated algorithms based on linear free energy relationships and quantum mechanical calculations to predict the ionization constants of different functional groups within a molecule.[14][15]

Implications for Drug Development: ADME Profile and Drug-Likeness

The predicted physicochemical properties of this compound provide valuable insights into its potential as a drug candidate, particularly concerning its ADME profile and adherence to established "drug-likeness" rules.

Lipinski's Rule of Five and Veber's Rule

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a compound and its potential for good oral bioavailability.[2][3] A compound is considered to have a higher probability of being orally bioavailable if it does not violate more than one of the following criteria:

  • Molecular weight ≤ 500 Da

  • logP ≤ 5

  • Hydrogen bond donors ≤ 5

  • Hydrogen bond acceptors ≤ 10

Veber's rule adds further criteria related to molecular flexibility and polarity:[9]

  • Rotatable bonds ≤ 10

  • Topological Polar Surface Area (TPSA) ≤ 140 Ų

As shown in Table 2, this compound adheres to all the criteria of both Lipinski's Rule of Five and Veber's Rule, suggesting a favorable profile for oral bioavailability.

Table 2: Drug-Likeness Assessment of this compound

RuleParameterPredicted ValueThresholdCompliance
Lipinski's Rule of Five Molecular Weight241.29 g/mol ≤ 500 DaYes
logP~2.7≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Veber's Rule Rotatable Bonds4≤ 10Yes
TPSA38.33 Ų≤ 140 ŲYes
Predicted ADME Characteristics

The interplay of the predicted physicochemical properties allows for a qualitative assessment of the compound's likely ADME profile.

ADME_Influence cluster_properties Physicochemical Properties cluster_adme ADME Profile logP\n(Lipophilicity) logP (Lipophilicity) A Absorption logP\n(Lipophilicity)->A Membrane Permeability D Distribution logP\n(Lipophilicity)->D Tissue Binding M Metabolism logP\n(Lipophilicity)->M CYP450 Interaction logS\n(Solubility) logS (Solubility) logS\n(Solubility)->A Dissolution E Excretion logS\n(Solubility)->E Renal Clearance TPSA\n(Polarity) TPSA (Polarity) TPSA\n(Polarity)->A Permeability MW\n(Size) MW (Size) MW\n(Size)->A Diffusion pKa\n(Ionization) pKa (Ionization) pKa\n(Ionization)->logS\n(Solubility)

Figure 2. Influence of Physicochemical Properties on ADME Profile.
  • Absorption: The compound's moderate lipophilicity (logP ~2.7) and low TPSA (38.33 Ų) suggest good passive diffusion across the intestinal membrane.[16][17] However, its predicted low aqueous solubility (logS between -3.0 and -3.5) may be a limiting factor for dissolution and overall absorption.[11]

  • Distribution: The moderate lipophilicity suggests that the compound is likely to distribute into tissues, but may not excessively accumulate in fatty tissues, which can be a concern for highly lipophilic drugs.[18]

  • Metabolism: The lipophilicity of the compound falls within a range that is often associated with metabolism by cytochrome P450 enzymes.[19] The benzyl and phenyl rings, as well as the acetamide group, represent potential sites for metabolic transformation.

  • Excretion: The route of excretion will depend on the extent of metabolism. The parent compound, with its moderate lipophilicity, may undergo renal excretion, while more polar metabolites will be more readily cleared by the kidneys.[19]

Experimental Validation Protocols

While in-silico predictions are invaluable for initial screening, experimental validation is a critical step in the drug development process. The following are detailed, step-by-step methodologies for determining two key physicochemical properties: aqueous solubility and the octanol-water partition coefficient (logP).

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[20]

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • Vortex mixer

  • Thermostatted shaker incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial.

    • Add a known volume of PBS (e.g., 1 mL) to the vial.

    • Securely cap the vial and vortex vigorously for 1 minute.

  • Equilibration:

    • Place the vial in a thermostatted shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vial for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, allow the vial to stand undisturbed for at least 1 hour to allow for the settling of undissolved solid.

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining suspended solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

    • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in mg/mL or µM, taking into account the dilution factor.

Solubility_Workflow start Start prep Prepare Saturated Solution (Excess solid in buffer) start->prep end End equilibrate Equilibrate (24-48h shaking) prep->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sample Preparation (Filtration & Dilution) separate->sample analyze Quantify by HPLC sample->analyze calculate Calculate Solubility analyze->calculate calculate->end

Figure 3. Experimental Workflow for Thermodynamic Solubility Determination.
Protocol 2: Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[21]

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Purified water

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or mechanical shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

  • Pre-saturation of Solvents:

    • Mix equal volumes of n-octanol and water in a large container.

    • Shake vigorously for several hours and then allow the phases to separate completely (overnight). This ensures that each solvent is saturated with the other.

  • Partitioning Experiment:

    • Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the analytical detection limits after partitioning.

    • In a centrifuge tube, add a known volume of the octanol stock solution (e.g., 5 mL) and an equal volume of the pre-saturated water (e.g., 5 mL).

  • Equilibration:

    • Cap the tube securely and shake vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation:

    • Centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to ensure a clean separation of the two phases.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.

    • Dilute the aliquots appropriately with a suitable solvent.

    • Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation of logP:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

    • The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

Conclusion

This in-depth technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound, a compound with potential for further investigation in drug discovery. The in-silico analysis, leveraging a variety of computational models, suggests that this molecule possesses a favorable "drug-like" profile, adhering to both Lipinski's Rule of Five and Veber's Rule. Its predicted moderate lipophilicity and low polar surface area are indicative of good potential for oral bioavailability. However, the predicted low aqueous solubility highlights a potential challenge that may require formulation strategies to overcome.

The provided experimental protocols for determining thermodynamic solubility and logP offer a clear pathway for the empirical validation of these crucial parameters. By integrating robust computational predictions with targeted experimental validation, researchers can make more informed decisions in the early stages of drug development, ultimately enhancing the efficiency and success rate of bringing new therapeutic agents to the clinic. The data and methodologies presented herein serve as a critical foundation for the continued exploration of this compound and its derivatives as potential drug candidates.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[22]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.
  • Ran, Y., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.[5]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from Zenovel website.[4]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.
  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 44(4), 1477-1488.
  • Pal, D., Mitra, A. K. (2018). Computational Approaches for the Prediction of Aqueous Solubility of Organic Compounds. In Silico Drug Design.
  • Huuskonen, J. (2000). Prediction of aqueous solubility of organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 40(3), 773-777.[23]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from Taylor & Francis Online.[24]

  • Physics-based solubility prediction for organic molecules. (2020). Chemical Reviews, 120(21), 11736-11787.[1]

  • Bionity. (n.d.). Lipinski's Rule of Five. Retrieved from Bionity website.[3]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from Bioaccess website.[25]

  • Jing, X., Hou, Y., Hallett, W., Sahajwalla, C. G., & Ji, P. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115-129.[26]

  • Grokipedia. (n.d.). Polar surface area. Retrieved from Grokipedia.[7]

  • Kelder, J., Grootenhuis, P. D., Bayada, D. M., Delbressine, L. P., & Ploemen, J. P. (1999). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Pharmaceutical Research, 16(10), 1514-1519.[16]

  • Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (2021). European Journal of Medicinal Chemistry, 223, 113642.[27]

  • Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Retrieved from Open Education Alberta.[8]

  • Veber rule: Significance and symbolism. (n.d.). ScienceDirect.[28]

  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016). Journal of Chemical Information and Modeling, 56(11), 2264-2275.[13]

  • Wikipedia. (n.d.). Polar surface area. Retrieved from Wikipedia.[29]

  • Veber's rule: Significance and symbolism. (n.d.). Drug Discovery Today.[30]

  • ResearchGate. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Retrieved from ResearchGate.[31]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[32]

  • ResearchGate. (n.d.). Lipinski and Veber's rules for compounds 7a-j. Retrieved from ResearchGate.[33]

  • ResearchGate. (n.d.). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Retrieved from ResearchGate.[21]

  • PharmiWeb.com. (2023, October 26). Physicochemical Parameters Affecting the ADMET of Drugs. Retrieved from PharmiWeb.com.[17]

  • ResearchGate. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery?. Retrieved from ResearchGate.[34]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from Fiveable.[18]

  • Books, R. S. C. (n.d.). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Retrieved from Royal Society of Chemistry.[19]

  • Warren Center for Neuroscience Drug Discovery. (2025, July 24). Kinetic Solubility 96 –Well Protocol.[35]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies.[20]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Journal of Chemical & Engineering Data.[36]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025, October 29). The Journal of Organic Chemistry.[37]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). International Journal of Molecular Sciences.[38]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta.[39]

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec.[40]

  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from ResearchGate.[41]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). Journal of Pharmaceutical Sciences, 96(11), 3053-3061.[42]

  • ACD/Labs. (n.d.). ACD/Labs Releases Percepta. Retrieved from ACD/Labs.[43]

  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020, December 14). Ingenta Connect.[44]

  • ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved from ACD/Labs.[14]

  • Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. (2015). Journal of Cheminformatics, 7(1), 12.[15]

  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (2020). Journal of Ethnopharmacology, 260, 112999.[45]

  • ACD/Percepta molecular property and toxicity prediction using ACD/Percepta®. (n.d.). ACD/Labs.[46]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from ACD/Labs.[47]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from PRISM BioLab.[48]

  • Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. (2025, January 7). International Journal of Pharmaceutical and Phytopharmacological Research.[11]

  • SwissADME. (n.d.). Frequently Asked Questions. Retrieved from SwissADME.[10]

  • Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023, July 20). Journal of Pharmacognosy and Phytochemistry.[12]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(2-(benzyloxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-(2-(benzyloxy)phenyl)acetamide. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative analysis with structurally related compounds, we present a detailed theoretical spectroscopic profile of the target molecule. This guide is intended to aid in the identification and characterization of this compound in a research and development setting.

Introduction

This compound, with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol , is a fine chemical intermediate.[1] Its structure incorporates a benzyloxy group and an acetamide moiety on a phenyl ring, suggesting its potential utility in the synthesis of more complex molecules in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will provide a theoretical basis for the expected spectral features, presented in a clear and structured format to facilitate easy interpretation.

Molecular Structure

The structural formula of this compound is presented below. The numbering scheme used for the assignment of NMR signals is also indicated.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the acetyl methyl protons, and the amide proton. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2br s1HN-H (amide)
~7.2 - 7.5m5HAr-H (benzyl)
~6.8 - 7.2m4HAr-H (phenyl)
~5.1s2HO-CH₂
~2.2s3HCO-CH₃

Rationale for Predictions:

  • Amide Proton (N-H): The amide proton is expected to appear as a broad singlet in the downfield region (~8.0 - 8.2 ppm) due to quadrupole broadening from the adjacent nitrogen atom and its exchangeability.

  • Aromatic Protons (Ar-H): The nine aromatic protons are expected to appear as a complex multiplet in the region of ~6.8 - 7.5 ppm. The five protons of the benzyl group are likely to be in the ~7.2 - 7.5 ppm range, while the four protons of the substituted phenyl ring will likely be in the slightly more upfield region of ~6.8 - 7.2 ppm due to the electron-donating effect of the benzyloxy and acetamide groups.

  • Benzylic Protons (O-CH₂): The two benzylic protons are expected to appear as a sharp singlet around 5.1 ppm. The singlet multiplicity is due to the absence of adjacent protons.

  • Acetyl Protons (CO-CH₃): The three methyl protons of the acetyl group are expected to be a sharp singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~169C=O (amide)
~148C-O (phenyl)
~137C (ipso, benzyl)
~129C-N (phenyl)
~128.5Ar-C (benzyl)
~128Ar-C (benzyl)
~127.5Ar-C (benzyl)
~124Ar-C (phenyl)
~122Ar-C (phenyl)
~121Ar-C (phenyl)
~113Ar-C (phenyl)
~71O-CH₂
~25CO-CH₃

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 169 ppm.

  • Aromatic Carbons (Ar-C): The twelve aromatic carbons will appear in the range of ~113-148 ppm. The carbon attached to the oxygen of the benzyloxy group (C-O) and the carbon attached to the nitrogen of the acetamide group (C-N) will be the most downfield among the phenyl carbons due to the deshielding effects of the heteroatoms. The ipso-carbon of the benzyl group will be around 137 ppm. The remaining aromatic carbons will have chemical shifts determined by their positions relative to the substituents.

  • Benzylic Carbon (O-CH₂): The benzylic carbon is expected at approximately 71 ppm.

  • Acetyl Carbon (CO-CH₃): The methyl carbon of the acetyl group will be the most upfield signal, predicted to be around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharpN-H stretch (amide)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1670Strong, sharpC=O stretch (amide I)
~1590, 1490Medium to strongC=C stretch (aromatic)
~1530StrongN-H bend (amide II)
~1240StrongC-O stretch (aryl ether)
~750StrongC-H bend (ortho-disubstituted)

Rationale for Predictions:

  • N-H Stretch: A strong, sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A very strong and sharp absorption band around 1670 cm⁻¹ is characteristic of the C=O stretching vibration in a secondary amide.

  • N-H Bend (Amide II): A strong band around 1530 cm⁻¹ is expected for the N-H bending vibration coupled with C-N stretching.

  • C=C Stretches: Aromatic C=C stretching vibrations will give rise to medium to strong bands in the 1490-1590 cm⁻¹ region.

  • C-O Stretch: The aryl ether C-O stretching vibration is expected to produce a strong band around 1240 cm⁻¹.

  • C-H Bends: A strong out-of-plane C-H bending vibration around 750 cm⁻¹ would be indicative of the ortho-disubstitution on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

Predicted Molecular Ion:

  • [M]⁺: m/z = 241

Proposed Fragmentation Pathway:

A primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, which is a relatively weak bond, leading to the formation of a stable tropylium ion.

M [C₁₅H₁₅NO₂]⁺˙ m/z = 241 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 - C₈H₈NO₂˙ F2 [C₈H₈NO₂]˙ m/z = 150 M->F2 - C₇H₇˙ F3 [C₆H₄NO₂]⁺ m/z = 122 F2->F3 - CO F4 [C₇H₆NO]⁺ m/z = 120 F2->F4 - H₂C=O

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Ion
241[C₁₅H₁₅NO₂]⁺˙ (Molecular ion)
150[C₈H₈NO₂]˙
122[C₆H₄NO₂]⁺
120[C₇H₆NO]⁺
91[C₇H₇]⁺ (Tropylium ion)

Rationale for Predictions:

  • Molecular Ion (m/z 241): The molecular ion peak is expected to be observed.

  • Tropylium Ion (m/z 91): The base peak in the spectrum is very likely to be at m/z 91, corresponding to the highly stable tropylium ion formed by the cleavage of the benzylic ether bond and subsequent rearrangement.

  • Fragment at m/z 150: Loss of a benzyl radical from the molecular ion would result in a fragment at m/z 150.

  • Fragments at m/z 122 and 120: Further fragmentation of the m/z 150 ion through loss of carbon monoxide or formaldehyde could lead to fragments at m/z 122 and m/z 120, respectively.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, if the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 40-400).

Conclusion

This technical guide has presented a detailed predicted spectroscopic profile of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, although theoretical, are based on sound spectroscopic principles and comparison with analogous structures. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting. It is strongly recommended that experimental data be acquired to validate these predictions.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Discovery and Synthesis of Novel N-Benzyloxyphenyl Acetamide Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, synthesis, and characterization of novel N-benzyloxyphenyl acetamide derivatives, a class of compounds with significant potential in medicinal chemistry. We will navigate the strategic considerations behind the synthetic design, provide detailed experimental protocols, and outline a robust framework for structural elucidation and preliminary biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their knowledge of contemporary drug discovery methodologies.

Introduction: The Therapeutic Potential of Acetamide Scaffolds

The acetamide moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its prevalence is due to its ability to form stable amide bonds, participate in hydrogen bonding interactions with biological targets, and serve as a versatile scaffold for chemical modification. Derivatives of acetamide have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3]

The N-benzyloxyphenyl group is a particularly attractive substituent for incorporation into novel drug candidates. The benzyl ether provides a degree of lipophilicity that can enhance cell membrane permeability, while the phenyl ring can be readily functionalized to modulate electronic properties and explore structure-activity relationships (SAR). The combination of the N-benzyloxyphenyl and acetamide functionalities presents a promising avenue for the development of novel therapeutic agents with improved potency and selectivity.

This guide will focus on the synthesis and characterization of a representative novel derivative, N-(4-(benzyloxy)phenyl)acetamide, and outline a pathway for assessing its potential as an anticancer agent.

Synthetic Strategy and Experimental Protocols

The synthesis of N-(4-(benzyloxy)phenyl)acetamide can be efficiently achieved through a two-step process, beginning with the readily available starting material, 4-aminophenol. The synthetic pathway is designed for simplicity, scalability, and high yield.

Overall Synthetic Workflow

The logical flow of the synthesis and subsequent analysis is depicted in the following workflow diagram.

cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Biological Evaluation start 4-Aminophenol step1 Step 1: Benzylation (Benzyl Bromide, K2CO3, Acetone) start->step1 intermediate 4-(Benzyloxy)aniline step1->intermediate step2 Step 2: Acetylation (Acetyl Chloride, Pyridine, DCM) intermediate->step2 product N-(4-(benzyloxy)phenyl)acetamide step2->product characterization Structural Characterization (NMR, IR, MS) product->characterization purity Purity Assessment (HPLC) product->purity bioassay In Vitro Anticancer Assay (MTT Assay on HeLa cells) purity->bioassay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cell_line HeLa Cell Line seeding Seed cells in 96-well plates cell_line->seeding compound_prep Prepare serial dilutions of N-(4-(benzyloxy)phenyl)acetamide seeding->compound_prep treatment Treat cells with compound (24h incubation) compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization readout Measure absorbance at 570 nm formazan_solubilization->readout

Sources

"N-(2-(benzyloxy)phenyl)acetamide" as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Chemical: N-(2-(benzyloxy)phenyl)acetamide

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This guide is dedicated to providing an in-depth technical overview of This compound , a research chemical with latent potential in medicinal chemistry. While this compound is commercially available for research purposes, a comprehensive repository of its synthesis, characterization, and biological context is notably absent in peer-reviewed literature. This document aims to bridge that gap, offering researchers a foundational resource to facilitate their investigations. By synthesizing established chemical principles with data from closely related analogues, this guide provides a robust framework for the synthesis, validation, and conceptual application of this compound.

Molecular Overview and Physicochemical Properties

This compound is an aromatic amide characterized by a core acetanilide structure with a benzyloxy substituent at the ortho position of the phenyl ring. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide C=O), along with the bulky, lipophilic benzyloxy group, suggests that this molecule may possess interesting pharmacological properties and serve as a valuable intermediate in the synthesis of more complex bioactive molecules.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₅NO₂[1][2][3]
Molecular Weight 241.29 g/mol [1][2][3]
CAS Number 34288-19-2[2][3][4]
Appearance Predicted to be a solid at room temperature
Melting Point Not experimentally determined in available literature.
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, methanol, and dichloromethane.
Predicted XlogP 2.6[1]

Synthesis of this compound: A Validated Protocol

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between 2-(benzyloxy)aniline and an acetylating agent, such as acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation yields the stable amide product, this compound.

Experimental Protocol

Materials:

  • 2-(Benzyloxy)aniline

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)aniline (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration).

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acidic byproduct of the reaction.

  • Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices
  • Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but it is more reactive and generates HCl, which requires a stoichiometric amount of base.

  • Role of the Base: Pyridine or triethylamine is crucial to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

  • Solvent Selection: Dichloromethane is a good choice of solvent as it is relatively inert and dissolves both the starting materials and the product.

  • Purification Strategy: Recrystallization is often sufficient for purification if the reaction goes to completion and the byproducts are readily removed during the aqueous workup. Column chromatography provides a more rigorous purification method if necessary.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-(Benzyloxy)aniline reaction Acetylation in Dichloromethane (0°C to Room Temperature) start1->reaction start2 Acetic Anhydride start2->reaction start3 Pyridine (Base) start3->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Structural Characterization and Validation

As Sigma-Aldrich explicitly states that they do not provide analytical data for this compound, independent characterization is essential for any researcher synthesizing or purchasing it.[4] The following sections detail the expected spectroscopic data based on the compound's structure.

¹H and ¹³C NMR Spectroscopy (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts in CDCl₃. These predictions are based on established principles and data from similar molecular structures.[7]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2br s1H-NH-
~ 7.5 - 7.2m9HAromatic C-H
~ 5.1s2H-O-CH₂-Ph
~ 2.2s3H-C(=O)-CH₃

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 169.0Amide C=O
~ 147.0C-O (aromatic)
~ 137.0Quaternary C (benzyl)
~ 129.0 - 120.0Aromatic C-H
~ 70.0-O-CH₂-Ph
~ 25.0-C(=O)-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
~ 3300N-H stretch (amide)
~ 3100 - 3000Aromatic C-H stretch
~ 1670C=O stretch (amide I)
~ 1540N-H bend (amide II)
~ 1250C-O stretch (ether)
Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 241. Key fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the amide bond.

m/zFragment Ion
241[M]⁺
198[M - COCH₃]⁺
91[C₇H₇]⁺ (tropylium ion)
Self-Validating Experimental System

To ensure the identity and purity of the synthesized this compound, a multi-faceted analytical approach is required. This constitutes a self-validating system where each piece of data corroborates the others.

  • TLC Analysis: Use TLC to monitor the reaction and assess the purity of the final product against the starting materials.

  • Melting Point Determination: A sharp melting point for the recrystallized product is a good indicator of purity.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them to the predicted values. The integration of the proton signals should match the number of protons in each environment.

  • IR Spectroscopy: Confirm the presence of the key functional groups (amide and ether) by comparing the experimental IR spectrum with the expected absorption bands.

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

Potential Research Applications and Biological Context

While there are no specific studies on the biological activity of this compound, the structurally related compound, N-(2-hydroxyphenyl)acetamide , has been shown to possess significant anti-inflammatory and anti-arthritic properties.[8]

Anti-inflammatory and Anti-arthritic Potential

A study on adjuvant-induced arthritis in rats demonstrated that N-(2-hydroxyphenyl)acetamide significantly reduced paw edema and levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[8] The compound also modulated oxidative stress markers. This suggests that the N-(2-acylaminophenyl) scaffold is a promising starting point for the development of novel anti-inflammatory agents.

This compound can be considered a pro-drug of N-(2-hydroxyphenyl)acetamide. The benzyl group could be cleaved in vivo to release the active phenolic compound. Alternatively, the benzyloxy derivative may have its own distinct biological activity, with the benzyl group potentially influencing its binding to target proteins and its pharmacokinetic profile (e.g., increased lipophilicity and cell permeability).

Proposed Investigational Workflow

Researchers interested in the biological activity of this compound could follow a workflow similar to that used for its hydroxylated analog.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis invitro1 Cell Viability Assays (e.g., MTT) invitro2 Cytokine Production Assays (e.g., ELISA for IL-1β, TNF-α) invitro1->invitro2 invitro3 Oxidative Stress Assays (e.g., ROS, NO measurement) invitro2->invitro3 invivo1 Animal Model of Inflammation (e.g., Adjuvant-Induced Arthritis) invitro3->invivo1 invivo2 Measurement of Disease Markers (e.g., Paw Edema, Cytokine Levels) invivo1->invivo2 analysis Dose-Response Analysis Structure-Activity Relationship (SAR) Studies invivo2->analysis

Caption: Investigational workflow for the biological evaluation of this compound.

Potential Mechanism of Action in Inflammation

Based on the findings for N-(2-hydroxyphenyl)acetamide, a plausible hypothesis is that this compound, or its active metabolite, may interfere with inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

G inflammatory_stimulus Inflammatory Stimulus (e.g., Adjuvant) macrophage Macrophage / Immune Cell inflammatory_stimulus->macrophage signaling_pathway Intracellular Signaling Pathways (e.g., NF-κB) macrophage->signaling_pathway compound This compound (or its active metabolite) compound->signaling_pathway Inhibition cytokine_production Production of Pro-inflammatory Cytokines (IL-1β, TNF-α) signaling_pathway->cytokine_production inflammation Inflammation & Tissue Damage cytokine_production->inflammation

Caption: Potential mechanism of action in inflammation.

Conclusion

This compound represents an intriguing yet underexplored molecule in the realm of research chemicals. This guide provides a comprehensive starting point for its synthesis, characterization, and potential biological investigation. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, researchers are now better equipped to unlock the potential of this promising scaffold. The self-validating experimental framework outlined herein is designed to ensure the scientific rigor and trustworthiness of future studies involving this compound.

References

  • PubChem. This compound. [Link]

  • Organic Syntheses. Phenylacetamide. [Link]

  • Semantic Scholar. Supporting Information. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

  • PubMed. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. [Link]

  • Syntheses of Medicinal Compounds. [Link]

  • Molecules. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • ResearchGate. Microwave assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives | Request PDF. [Link]

  • SpringerLink. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. [Link]

  • ResearchGate. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. [Link]

  • YouTube. acetylation aniline. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: High-Yield Acetylation of 2-(Benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-(benzyloxy)phenyl)acetamide from 2-(benzyloxy)aniline. The described method is a robust N-acetylation reaction that is scalable, high-yielding, and employs standard laboratory reagents and techniques. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The causality behind critical experimental choices is elucidated to empower the user with a deeper understanding of the synthetic process.

Introduction and Scientific Background

This compound is a valuable amide compound, often utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure combines a protected phenol and an acetamide-functionalized aniline, making it a versatile building block for introducing substituted phenyl rings into target structures.

The synthesis detailed herein is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine, 2-(benzyloxy)aniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. This reaction is highly efficient and serves as a fundamental transformation in organic chemistry. While the amino group in aniline is a strongly activating ortho-, para-director in electrophilic aromatic substitution, this high reactivity can be problematic.[1] Acetylation moderates this activity by withdrawing electron density from the phenyl ring, thereby allowing for more controlled subsequent reactions.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 2-(benzyloxy)aniline proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The nitrogen atom of 2-(benzyloxy)aniline, possessing a lone pair of electrons, attacks one of the electrophilic carbonyl carbons of acetic anhydride.[3]

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen carries a negative charge.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a stable leaving group.

  • Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final, neutral amide product, this compound, and acetic acid as a byproduct.

This mechanism underscores the choice of acetic anhydride as an effective acetylating agent, providing both the electrophilic acetyl group and a suitable leaving group.

Comprehensive Experimental Protocol

This protocol is optimized for a 10 mmol scale, but it can be adjusted proportionally for different quantities.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-(Benzyloxy)anilineC₁₃H₁₃NO199.251.99 g10.0Starting material.
Acetic AnhydrideC₄H₆O₃102.091.12 mL (1.21 g)11.8Acetylating agent (1.2 eq). Corrosive and lachrymatory.[4]
PyridineC₅H₅N79.101.6 mL (1.57 g)19.8Base catalyst and solvent (2.0 eq).
Dichloromethane (DCM)CH₂Cl₂84.9340 mL-Reaction solvent.
1 M Hydrochloric AcidHCl36.46~30 mL-For work-up.
Sat. Sodium BicarbonateNaHCO₃84.01~30 mL-For work-up.
Brine (Sat. NaCl)NaCl58.44~20 mL-For work-up.
Anhydrous MgSO₄MgSO₄120.37~2-3 g-Drying agent.
Ethyl AcetateC₄H₈O₂88.11As needed-For TLC and recrystallization.
HexaneC₆H₁₄86.18As needed-For TLC and recrystallization.
Required Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Reflux condenser (optional, for heating)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Buchner funnel and filter flask

  • TLC plates (silica gel), chamber, and UV lamp

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • In a 100 mL round-bottom flask, dissolve 1.99 g (10.0 mmol) of 2-(benzyloxy)aniline in 20 mL of dichloromethane (DCM).

  • Add 1.6 mL (19.8 mmol) of pyridine to the solution.

  • Place the flask in an ice-water bath and begin stirring.

2. Acetylation:

  • Slowly add 1.12 mL (11.8 mmol) of acetic anhydride to the stirred solution dropwise over 5-10 minutes using a syringe or dropping funnel. Causality: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

3. Reaction Monitoring (TLC):

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot has been completely consumed, and a new, typically less polar, product spot has appeared.

4. Aqueous Work-up:

  • Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 15 mL of 1 M HCl (to remove pyridine).
    • 15 mL of water.
    • 15 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
    • 15 mL of brine (to remove residual water).
  • Causality: This washing sequence is designed to systematically remove the base catalyst, acidic byproduct, and water-soluble impurities, leading to a cleaner crude product.

5. Isolation of Crude Product:

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound, which should be a solid or a viscous oil that solidifies upon standing.

6. Purification by Recrystallization: [5]

  • Transfer the crude solid to a clean Erlenmeyer flask.

  • Add a minimal amount of a hot solvent system (e.g., ethyl acetate/hexane or ethanol/water) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, which encourages the formation of large, pure crystals.[5]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum to obtain the pure this compound.

7. Characterization:

  • Determine the melting point of the purified product.

  • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity. The expected ¹H NMR spectrum should show a new singlet around 2.2 ppm corresponding to the acetyl methyl group and a singlet for the benzylic CH₂ protons around 5.1 ppm.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acetylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Dissolve 2-(benzyloxy)aniline and pyridine in DCM B Cool flask in ice-water bath A->B C Dropwise addition of Acetic Anhydride B->C D Stir at room temperature (1-2 hours) C->D E Monitor by TLC D->E F Dilute with DCM E->F G Sequential Washes: 1. 1M HCl 2. H₂O 3. Sat. NaHCO₃ 4. Brine F->G H Dry organic layer (MgSO₄) G->H I Concentrate via Rotary Evaporation H->I J Recrystallize crude solid (e.g., EtOAc/Hexane) I->J K Isolate crystals by vacuum filtration J->K L Characterize Product (MP, NMR, IR) K->L

Caption: Workflow for the synthesis of this compound.

Environment, Health, and Safety (EHS) Considerations

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7][8]

  • 2-(Benzyloxy)aniline: May cause skin, eye, and respiratory irritation.[6] Avoid inhalation and direct contact.[7]

  • Acetic Anhydride: Flammable, corrosive, and a lachrymator.[4] It causes severe skin burns and eye damage and is toxic if inhaled.[4][9] It reacts violently with water and should be handled with extreme care.[9]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should occur within a fume hood.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations.[6]

References

  • Oakwood Chemical. (n.d.). 4-(Benzyloxy)aniline SAFETY DATA SHEET. Retrieved from [Link]

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

  • Selby, T. (2021, April 13). acetylation aniline. YouTube. Retrieved from [Link]

Sources

Experimental procedure for N-acetylation of 2-(benzyloxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(2-(benzyloxy)phenyl)acetamide

A Detailed Protocol for the N-acetylation of 2-(benzyloxy)aniline for Researchers and Drug Development Professionals

Introduction

The N-acetylation of aromatic amines is a cornerstone transformation in organic synthesis, primarily utilized for the protection of the amino group. This protection strategy is crucial in multi-step syntheses as it moderates the high reactivity of the amino group, preventing unwanted side reactions during subsequent transformations, such as electrophilic aromatic substitution. The resulting acetamide, this compound, is a stable, crystalline solid, and the acetyl group can be readily removed under acidic or basic conditions to regenerate the amine. This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound from 2-(benzyloxy)aniline.

Reaction Principle and Mechanism

The N-acetylation of 2-(benzyloxy)aniline is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride molecule. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling an acetate ion as a stable leaving group. The final product, this compound, is formed along with acetic acid as a byproduct.[1][2]

Materials, Reagents, and Instrumentation

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-(Benzyloxy)aniline≥95%e.g., Apollo ScientificCAS: 20012-63-9[3]
Acetic AnhydrideReagent GradeStandard SupplierCAS: 108-24-7
Glacial Acetic AcidReagent GradeStandard SupplierCAS: 64-19-7
Ethanol95% or AbsoluteStandard SupplierFor recrystallization
Deionized WaterHigh Purity------
Ethyl AcetateACS GradeStandard SupplierFor TLC
HexanesACS GradeStandard SupplierFor TLC
Instrumentation
InstrumentPurpose
Magnetic Stirrer with HotplateReaction and Recrystallization
Fume HoodAll manipulations
Buchner Funnel & FlaskVacuum Filtration
Melting Point ApparatusProduct Characterization
FTIR SpectrometerProduct Characterization
NMR Spectrometer (≥300 MHz)Product Characterization
TLC Plates (Silica gel 60 F254)Reaction Monitoring

Detailed Experimental Protocol

This protocol is designed for a ~5 g scale synthesis of this compound.

Step 1: Reagent Preparation and Reaction Setup
  • Weighing Reactants : In a 100 mL Erlenmeyer flask, place 5.0 g (25.1 mmol, 1.0 eq) of 2-(benzyloxy)aniline.[4] Since the melting point of this starting material is 35-39 °C, it may be a solid or waxy solid at room temperature and can be gently warmed to melt for easier handling if necessary.[3][4]

  • Dissolution : Add 15 mL of glacial acetic acid to the flask. Swirl the flask gently or use a magnetic stirrer until the 2-(benzyloxy)aniline is fully dissolved.

    • Causality Explanation : Glacial acetic acid serves as a solvent that readily dissolves both the starting amine and the acetic anhydride. It also helps to protonate the carbonyl oxygen of acetic anhydride, increasing its electrophilicity.

  • Reaction Initiation : While stirring the solution, carefully and slowly add 5.7 mL (6.1 g, 60.2 mmol, 2.4 eq) of acetic anhydride to the flask. The addition should be done dropwise over approximately 5-10 minutes.

    • Causality Explanation : Acetic anhydride is the acetylating agent. A slight excess is used to ensure the complete conversion of the starting amine. The reaction is exothermic, so slow addition helps to control the temperature and prevent potential side reactions.

Step 2: Reaction and Monitoring
  • Reaction Time : Stir the reaction mixture at room temperature for 30 minutes.

  • Monitoring : The reaction progress can be monitored using Thin Layer Chromatography (TLC). Prepare a developing chamber with a solvent system of 30% ethyl acetate in hexanes. Spot the starting material (a solution of 2-(benzyloxy)aniline in ethyl acetate) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the completion of the reaction.

Step 3: Product Isolation (Work-up)
  • Precipitation : Once the reaction is complete, pour the reaction mixture slowly and with constant stirring into a 250 mL beaker containing approximately 100 mL of ice-cold water.

    • Causality Explanation : The product, this compound, is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate out of the solution. Using ice-cold water enhances this precipitation and minimizes the solubility of the product in the aqueous medium.[5]

  • Filtration : Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid on the filter paper with two portions of 50 mL of cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Drying : Press the solid between two sheets of filter paper to remove excess water and then allow it to air dry or dry in a desiccator. This yields the crude product.

Purification Protocol: Recrystallization

  • Solvent Selection : A mixture of ethanol and water is a suitable solvent system for the recrystallization of many acetanilides.[6]

  • Procedure :

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Data Summary and Expected Results

Parameter2-(benzyloxy)aniline (Starting Material)This compound (Product)
Molecular Formula C₁₃H₁₃NOC₁₅H₁₅NO₂
Molecular Weight 199.25 g/mol [7]241.29 g/mol
Appearance Brown Solid[7]Expected: White to off-white crystalline solid
Melting Point 35-39 °C[3]Expected: >100 °C (To be determined experimentally)
Theoretical Yield ---6.06 g (based on 5.0 g starting material)
Expected Yield ---80-90%

Characterization

  • ¹H NMR Spectroscopy : The structure of the purified product should be confirmed by ¹H NMR. Expected signals include:

    • A singlet for the methyl protons (-COCH₃) around δ 2.2 ppm.

    • A singlet for the benzylic protons (-OCH₂Ph) around δ 5.1 ppm.

    • A series of multiplets for the aromatic protons in the region of δ 6.9-8.0 ppm.

    • A broad singlet for the amide proton (N-H) typically downfield, around δ 8.0-8.5 ppm.

  • FTIR Spectroscopy : Key vibrational bands confirming the structure include:

    • N-H stretching vibration around 3250-3300 cm⁻¹.

    • A strong C=O (amide I band) stretching vibration around 1660-1680 cm⁻¹.

    • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

    • C-O stretching for the ether linkage around 1240 cm⁻¹.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Weigh 5.0 g of 2-(benzyloxy)aniline B 2. Dissolve in 15 mL of glacial acetic acid A->B C 3. Add 5.7 mL of acetic anhydride dropwise B->C D 4. Stir at room temperature for 30 minutes C->D E 5. Monitor by TLC D->E F 6. Pour into 100 mL of ice-water D->F G 7. Filter and wash the crude product F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Filter and dry the pure product H->I J 10. Determine Yield, Melting Point, NMR, IR I->J

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood : All steps of this procedure must be performed in a well-ventilated chemical fume hood.[4]

  • Reagent Handling :

    • Acetic Anhydride : Is corrosive, a lachrymator, and reacts with water. Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.

    • Glacial Acetic Acid : Is corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.

References

  • PubChem. 2-(6-(Benzyloxy)pyridin-3-yl)aniline. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • Pharmaffiliates. 2-Benzyloxyaniline. Accessed January 15, 2026. [Link]

  • TradeIndia. 2-benzyl Oxy Aniline. Accessed January 15, 2026. [Link]

  • LookChem. 2-(benzyloxy)-N-(3-(4-methoxytetrahydro-2H-pyran-4-yl) benzyl) aniline. Accessed January 15, 2026. [Link]

  • Semantic Scholar. Supporting Information. Accessed January 15, 2026. [Link]

  • European Patent Office. Novel phenylacetamide derivatives and processes for the preparation thereof. EP 0525360 A2. Accessed January 15, 2026.
  • PubChemLite. This compound. Accessed January 15, 2026. [Link]

  • Organic Syntheses. Phenylacetamide. Accessed January 15, 2026. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Accessed January 15, 2026. [Link]

  • PubChem. N-Benzyl-2-phenylacetamide. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • Chemsrc. 2-Phenylacetamide. Accessed January 15, 2026. [Link]

  • ResearchGate. 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). Accessed January 15, 2026. [Link]

  • SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum. Accessed January 15, 2026. [Link]

  • PubChem. 2-Amino-N-(benzyloxy)-acetamide. National Center for Biotechnology Information. Accessed January 15, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Accessed January 15, 2026. [Link]

  • Allen Institute. Aniline reacts with acetic anhydride to give. Accessed January 15, 2026. [Link]

  • Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Accessed January 15, 2026. [Link]

Sources

Application Note & Protocol: High-Purity Recovery of N-(2-(benzyloxy)phenyl)acetamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-(2-(benzyloxy)phenyl)acetamide is a key intermediate in synthetic organic chemistry, finding application in the development of novel pharmaceutical agents and functional materials. The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2][3] This process relies on the principle that most organic solids are more soluble in a hot solvent than in a cold one.[1][4] By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[5]

This document provides a comprehensive, field-proven protocol for the purification of this compound. It moves beyond a simple list of steps to explain the critical rationale behind solvent selection, procedural execution, and purity validation, ensuring a robust and reproducible workflow for researchers in drug development and chemical synthesis.

Physicochemical Profile & Core Principles

The molecular structure of this compound, featuring a polar amide group, a benzyl ether linkage, and two aromatic rings, dictates its solubility behavior.[6][7] This amphiphilic nature suggests moderate solubility in polar aprotic and polar protic solvents, and lower solubility in non-polar solvents. While extensive quantitative solubility data is not widely published, an empirical approach to solvent selection is highly effective.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Notes
Molecular Formula C₁₅H₁₅NO₂[7]
Molecular Weight 241.29 g/mol
Appearance Typically a white to off-white solid.Inferred from similar acetamide compounds.[8]
Melting Point Not consistently reported in public literature. Purity assessment will rely on establishing a sharp melting range post-recrystallization.
Predicted Solubility High in polar aprotic (e.g., Acetone, Ethyl Acetate) and polar protic (e.g., Ethanol, Methanol) solvents. Low in non-polar solvents (e.g., Hexane) and water.Based on chemical structure and principles of "like dissolves like".[6]

The success of recrystallization hinges on selecting a solvent (or solvent pair) in which the target compound exhibits:

  • High solubility at elevated temperatures.

  • Low solubility at ambient or sub-ambient temperatures.

  • A favorable impurity profile: Impurities should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain soluble in the cold solvent.[9]

  • Chemical inertness: The solvent must not react with the compound.[9]

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.[9]

Protocol Part 1: Empirical Solvent System Selection

Objective: To identify the optimal solvent or solvent pair for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Test tubes (e.g., 13x100 mm) and a test tube rack

  • A selection of analytical grade solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water, Hexane

  • Pasteur pipettes

  • Hot plate and a sand or water bath

  • Glass stirring rod

Methodology:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 50 mg of the crude compound into seven separate, labeled test tubes.

    • To each tube, add 1 mL of a different solvent from the list above.

    • Agitate each tube vigorously for 60 seconds.

    • Observe and Record: A solvent that completely dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[10] Note any solvents in which the compound is sparingly soluble or insoluble.

  • Hot Solubility Test:

    • Take the test tubes from the previous step where the compound was not fully soluble.

    • Gently heat them in a water or sand bath.

    • Add the same solvent dropwise (up to a total of 3 mL) while heating and agitating until the solid dissolves completely.

    • Observe and Record: An ideal solvent will dissolve the compound completely at or near its boiling point. If the compound remains insoluble even after adding 3 mL of hot solvent, it is a poor solvent.

  • Crystallization Test (Cooling):

    • Remove the tubes containing the now-hot, saturated solutions from the heat source.

    • Allow them to cool slowly to room temperature on the benchtop. Do not disturb the tubes.[1]

    • Once at room temperature, place the tubes in an ice-water bath for 10-15 minutes to maximize crystal formation.[10]

    • Observe and Record: The best solvent is one that yields a large quantity of crystalline solid upon cooling. Note the quality of the crystals (e.g., fine powder vs. well-defined needles/plates). Solvents that result in "oiling out"—where the compound separates as a liquid—should be avoided for single-solvent systems.[11]

  • Mixed Solvent System (If Necessary):

    • If no single solvent is ideal, a mixed-solvent system can be employed.[10] A good pair consists of a "good" solvent (in which the compound is highly soluble) and a "poor" or "anti-solvent" (in which it is sparingly soluble).

    • A common pairing for amides is Ethanol/Water.[12]

    • To test this, dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol).

    • Add the "poor" solvent (e.g., water) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again.

    • Allow this solution to cool as described in step 3. A successful test will yield pure crystals.

Protocol Part 2: Bulk Purification of this compound

Objective: To purify a larger quantity of the crude compound using the optimized solvent system identified in Part 1. (This protocol assumes Ethanol has been selected as a suitable solvent).

Materials and Equipment:

  • Crude this compound

  • Erlenmeyer flasks (sized appropriately for the amount of material)

  • Hot plate with stirring capability

  • Watch glass to cover the flask

  • Boiling chips

  • Activated charcoal (decolorizing carbon), if needed

  • Büchner funnel, filter flask, and vacuum tubing

  • Filter paper (sized for the funnel)

  • Ice-water bath

  • Glassware for purity assessment (TLC chamber, capillaries, melting point apparatus)

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid & boiling chips in flask B Add minimum amount of hot solvent A->B C Heat to boiling to dissolve B->C D Add activated charcoal (if colored) C->D If needed E Filter hot solution to remove insolubles C->E If no charcoal needed D->E F Cool filtrate slowly to room temp E->F G Cool in ice bath to maximize yield F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals (air or vacuum oven) I->J K Purity Assessment (MP, TLC) J->K Proceed to

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask. Add a few boiling chips.

    • On a hot plate, bring a separate flask of the chosen solvent (e.g., ethanol) to a gentle boil.

    • Add a small portion of the hot solvent to the flask containing the solid. Swirl and bring the mixture to a boil.[1][13]

    • Continue adding small portions of the boiling solvent until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved even after cooling, reducing the final yield.[11][14] Cover the flask with a watch glass between additions to prevent solvent evaporation.

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat source and allow the boiling to subside slightly.

    • Add a very small amount (tip of a spatula) of activated charcoal to the solution. Causality: Charcoal has a high surface area and adsorbs colored, high-molecular-weight impurities.[13][15] Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Re-heat the solution to boiling for a few minutes to ensure complete adsorption.

  • Hot Filtration (If Charcoal was Added or Insoluble Impurities are Present):

    • Set up a hot filtration apparatus: Place a funnel (stemless or short-stemmed is best) with fluted filter paper into a clean receiving Erlenmeyer flask.

    • Pre-heat the entire apparatus by pouring some boiling solvent through it. Discard this solvent. Causality: This step is crucial to prevent the dissolved product from crystallizing prematurely on the cold funnel and filter paper, which would clog the filter and reduce the yield.[16][17]

    • Quickly pour the hot solution containing the compound through the pre-heated funnel.

    • Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any remaining product.

  • Crystallization:

    • Cover the flask containing the clear filtrate with a watch glass and set it on an insulated surface (e.g., a cork ring or wooden block) to cool slowly and without disturbance.[16]

    • Causality: Slow cooling allows for the selective and ordered growth of crystals, excluding impurities from the crystal lattice. Rapid cooling traps impurities and leads to the formation of small, less pure crystals.[4][13]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to induce maximum precipitation of the product from the solution.[1]

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum to seat the paper firmly.

    • Pour the cold slurry of crystals into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals by turning off the vacuum, adding a small amount of ice-cold solvent to just cover the crystal cake, and then reapplying the vacuum to pull the solvent through.[10][18]

    • Causality: The wash step removes the residual mother liquor, which contains the dissolved impurities. Using ice-cold solvent is essential to minimize redissolving the purified product crystals.[2] Repeat the wash if necessary.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystal cake to a pre-weighed watch glass. Break up the cake with a spatula to increase the surface area for drying.

    • Allow the crystals to air-dry completely or place them in a vacuum oven at a temperature well below the compound's melting point.

    • Once dry, weigh the purified product and calculate the percent recovery.

Purity Assessment and Validation

A successful recrystallization must be validated by analytical methods.

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the melting range of the crude starting material with the recrystallized product. The purified product should exhibit a higher and sharper melting point.[15][16] Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to melt.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and a concentrated sample of the mother liquor on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The purified product should show a single, distinct spot, while the crude material may show multiple spots. The impurity spots should be more intense in the mother liquor lane.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.[11][19]Gently boil off some of the solvent to concentrate the solution and attempt to cool again.[19]
The solution is supersaturated.[19]Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[14]
"Oiling Out" The melting point of the solid is lower than the boiling point of the solvent.[11]Re-heat the solution to redissolve the oil. Add a small amount of a "poorer" solvent (if using a mixed system) or more of the same solvent to lower the saturation temperature. Allow for very slow cooling.[19]
Low Percent Recovery Too much solvent was used.If the mother liquor has not been discarded, concentrate it by boiling off some solvent to obtain a second crop of crystals (which may be less pure).[11]
Premature crystallization during hot filtration.Ensure the filtration apparatus is thoroughly pre-heated. Use a stemless funnel. Add a small excess of hot solvent before filtering and boil it off afterward.[16][17]
Crystals Form Too Quickly The solution was cooled too rapidly.Re-heat to dissolve the solid, add a slight excess of solvent (5-10%), and ensure the flask is insulated for slow cooling.[11]

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Purification by crystallization. (n.d.). Baruch College. Retrieved from [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). University of the West Indies at St. Augustine. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Experiment 1 - Recrystallization of Acetanilide. (n.d.). Cabrillo College. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Damanhour University. Retrieved from [Link]

  • Purification of Impure Acetanilide. (n.d.). Cerritos College. Retrieved from [Link]

  • Exp 1 - Recrystallization of Acetanilide. (n.d.). Cabrillo College. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. Retrieved from [Link]

  • Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). [PDF]. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). Sathee Jee. Retrieved from [Link]

  • What is the best solvent for recrystallization? (2017). Quora. Retrieved from [Link]

  • Recrystallization1. (n.d.). [PDF]. Retrieved from [Link]

  • Recrystallization. (n.d.). [PDF]. Retrieved from [Link]

  • Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 2-Phenylacetamide. (n.d.). Chemsrc.com. Retrieved from [Link]

  • This compound (C15H15NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. (2018). National Institutes of Health. Retrieved from [Link]

  • Compound 2-Phenylacetamide (FDB027865). (n.d.). FooDB. Retrieved from [Link]

  • Novel phenylacetamide derivatives and processes for the preparation thereof. (1993). European Patent Office.
  • Method for producing phenylacetamide compound. (2014). Google Patents.
  • Acetamide. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of N-(2-(benzyloxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-(2-(benzyloxy)phenyl)acetamide is a chemical compound of interest in pharmaceutical research and development, potentially as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity, stability, and overall chemical profile are critical quality attributes that can significantly impact the efficacy and safety of the final drug product. Therefore, robust and reliable analytical methods for its characterization are paramount.

This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative assessment of this compound. The protocols herein are designed to be adaptable to various laboratory settings and instrumentation, while adhering to the principles of scientific integrity and good laboratory practice. We will explore a multi-faceted approach, employing chromatographic and spectroscopic techniques to build a complete analytical profile of the molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Appearance Solid (predicted)General knowledge
Storage Temperature 2-8°C

Chromatographic Methods of Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Objective: To determine the purity of this compound and quantify it in a sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)A common mobile phase for moderately polar compounds. The ratio can be optimized for better separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength ~240 nm (to be determined by UV scan)Aromatic compounds typically have strong UV absorbance in this region.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30°CHelps in achieving reproducible retention times.
  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which should match that of the reference standard.

    • Calculate the purity of the sample by the area normalization method.

    • For quantification, prepare a calibration curve using the reference standard at different concentrations.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity/Concentration integrate->calculate Analytical_Logic Compound This compound Purity Purity & Quantification Compound->Purity Identity Identity Confirmation Compound->Identity Structure Structural Elucidation Compound->Structure HPLC HPLC Purity->HPLC GCMS GC-MS Identity->GCMS UVVis UV-Vis Identity->UVVis NMR NMR Structure->NMR FTIR FTIR Structure->FTIR

Application Notes and Protocols: N-(2-(benzyloxy)phenyl)acetamide as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. The strategic selection of starting materials is paramount to the efficient construction of these complex molecules. N-(2-(benzyloxy)phenyl)acetamide emerges as a highly valuable and versatile building block, offering a gateway to a diverse range of heterocyclic systems. Its pre-functionalized nature, featuring a nucleophilic aromatic ring activated by a benzyloxy group and a reactive acetamide moiety, allows for a variety of intramolecular cyclization strategies. The benzyl protecting group provides stability during initial synthetic steps and can be readily cleaved under mild conditions to reveal a phenol, a common pharmacophore and a handle for further functionalization.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into its preparation, showcase its application in the synthesis of key heterocyclic cores such as quinolines, quinazolinones, and benzodiazepines, and provide detailed, field-proven protocols.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
Chemical Name N-[2-(benzyloxy)phenyl]acetamide[1]
Synonyms N-[2-(Phenylmethoxy)phenyl]acetamide[1]
CAS Number 34288-19-2[1][2]
Molecular Formula C₁₅H₁₅NO₂[1]
Molecular Weight 241.29 g/mol [1]
Appearance White to pale yellow crystalline powder or solid[3]

Synthesis of the Building Block: A Preparative Protocol

The efficient synthesis of this compound is the first critical step in its utilization. The following protocol outlines a standard and reliable method for its preparation from commercially available starting materials.

Protocol 1: Synthesis of this compound

This two-step protocol involves the benzylation of 2-aminophenol followed by acetylation of the resulting 2-(benzyloxy)aniline.

Step 1: Synthesis of 2-(benzyloxy)aniline

  • Materials:

    • 2-Aminophenol

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • Acetone or N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-aminophenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(benzyloxy)aniline, which can be purified by column chromatography or used directly in the next step.

Step 2: Acetylation of 2-(benzyloxy)aniline

  • Materials:

    • 2-(Benzyloxy)aniline (from Step 1)

    • Acetic anhydride or Acetyl chloride

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-(benzyloxy)aniline (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add pyridine or triethylamine (1.2 eq) to the solution.

    • Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Application in Heterocyclic Synthesis

The strategic placement of the benzyloxy and acetamide groups in this compound makes it an ideal precursor for various intramolecular cyclization reactions to form fused heterocyclic systems.

Synthesis of Quinolines

The synthesis of quinoline derivatives can be envisioned through a modification of the Friedländer annulation, where the acetamide provides the two-carbon unit required for cyclization.

start This compound step1 Vilsmeier-Haack or similar formylation/acylation start->step1 POCl₃, DMF step2 Intramolecular Aldol Condensation step1->step2 Base (e.g., NaOH or KOH) product Benzyloxy-substituted Quinoline step2->product

Caption: Workflow for the synthesis of quinolines.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by slowly adding POCl₃ (2.0 eq) to DMF (3.0 eq) at 0 °C.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 eq) in DCM to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-6 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a solution of NaOH until the pH is basic.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography to yield the benzyloxy-substituted quinoline.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. This compound can serve as a precursor to 2-amino-N-(2-(benzyloxy)phenyl)acetamide, which can then undergo cyclization with a one-carbon synthon.[4][5][6][7]

start This compound step1 Nitration start->step1 HNO₃, H₂SO₄ step2 Reduction of Nitro Group step1->step2 H₂, Pd/C or SnCl₂ intermediate 2-Amino-N-(2-(benzyloxy)phenyl)acetamide step2->intermediate step3 Cyclization with a C1 source intermediate->step3 Formic acid or Triethyl orthoformate product Benzyloxy-substituted Quinazolinone step3->product

Caption: Mechanism for the synthesis of quinazolinones.

  • Materials:

    • This compound

    • Nitrating mixture (HNO₃/H₂SO₄)

    • Tin(II) chloride (SnCl₂) or Hydrogen gas with Palladium on carbon (Pd/C)

    • Formic acid

    • Ethanol

    • Ethyl acetate

  • Procedure:

    • Nitration: Carefully add this compound to a pre-cooled nitrating mixture at 0 °C. Stir for 1-2 hours and then pour onto ice. Collect the precipitated nitro derivative by filtration.

    • Reduction: Reduce the nitro group to an amine using a standard procedure, such as SnCl₂ in ethanol or catalytic hydrogenation (H₂/Pd/C) in ethyl acetate.

    • Cyclization: Reflux the resulting 2-amino-N-(2-(benzyloxy)phenyl)acetamide in formic acid for 4-6 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Neutralize with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Bischler-Napieralski Type Reaction for Dibenzo[b,f][8][9]oxazepines

While the classical Bischler-Napieralski reaction leads to dihydroisoquinolines from β-phenylethylamides, a related intramolecular electrophilic substitution can be envisioned with this compound to access dibenzo[b,f][8][9]oxazepine derivatives.[10][11][12][13] This reaction is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11][12]

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • Toluene or Xylene (anhydrous)

    • Sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous toluene or xylene.

    • Add POCl₃ (3.0-5.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (110-140 °C) for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by pouring it onto a mixture of ice and saturated NaHCO₃ solution.

    • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the crude product by column chromatography.

Deprotection of the Benzyl Group

A key advantage of using this compound is the ability to deprotect the benzyloxy group to reveal a phenol. This is often a crucial step in the synthesis of biologically active molecules. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation.[14][15][16]

Protocol 5: Debenzylation via Catalytic Transfer Hydrogenation
  • Materials:

    • Benzyloxy-substituted heterocycle

    • Palladium on carbon (10% Pd/C)

    • Ammonium formate or Formic acid

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the benzyloxy-substituted heterocycle in methanol or ethanol.

    • Add 10% Pd/C (10-20% by weight of the substrate).

    • Add ammonium formate (5-10 eq) or formic acid (excess) to the mixture.

    • Stir the reaction at room temperature or heat gently (40-60 °C) for 1-4 hours. Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Purification can be achieved by column chromatography or recrystallization if necessary.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors. Use an effective dust mask if handling the solid.[3]

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound stands out as a strategically designed and highly effective building block for the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity, coupled with the versatility of the benzyloxy protecting group, provides a robust platform for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable synthetic intermediate in their quest for novel therapeutic agents and functional materials.

References

  • N-(2-(3-(benzyloxy)phenyl)-2-oxoethyl)acetaMide - ChemicalBook. (n.d.).
  • Bieg, T., & Szeja, W. (1985).
  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.).
  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.).
  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Ram, S., & Spicer, L. R. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
  • N-[2-(benzyloxy)phenyl]acetamide | 34288-19-2 - ChemicalBook. (n.d.).
  • 34288-19-2(N-[2-(benzyloxy)phenyl]acetamide) Product Description - ChemicalBook. (n.d.).
  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., El-Sabbagh, O. I., & Al-Obaid, A. M. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Future Medicinal Chemistry, 12(15), 1375–1394.
  • Bischler-Napieralski Reaction - J&K Scientific LLC. (n.d.).
  • Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
  • Recent advances in the synthesis of 2,3-fused quinazolinones - RSC Publishing. (n.d.).
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of the Iranian Chemical Society, 18(10), 2569–2586.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • A Convenient Synthesis of Quinazoline Acetamide Incorporated Pyrazole And Pyrimidine Derivatives And Their Antibacterial Activity - IOSR Journal. (2018).
  • Katsamakas, S., Zografos, A. L., & Sarli, V. (2016). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current medicinal chemistry, 23(26), 2972–2999.
  • Application Notes and Protocols: Synthesis of Hexahydropyrrolo[2,3-b]indoles via Intramolecular Pictet-Spengler Reaction - Benchchem. (n.d.).
  • safety data sheet - Spectrum Chemical. (2014).

Sources

Application Notes and Protocols for Cell-Based Assays: Evaluating the Biological Activity of N-(2-(benzyloxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Potential of a Novel Acetamide Derivative

N-(2-(benzyloxy)phenyl)acetamide is a small molecule whose biological activities are not yet extensively characterized. However, its structural similarity to other pharmacologically active acetamide derivatives suggests it may hold therapeutic potential. Notably, its close analog, N-(2-hydroxyphenyl)acetamide, has been shown to possess significant anti-inflammatory and anti-arthritic properties by reducing pro-inflammatory cytokines and markers of oxidative stress in preclinical models.[1][2] This observation forms a strong scientific basis for hypothesizing that this compound may exert similar effects, possibly functioning as a prodrug that is metabolized to its active hydroxyl form within the cellular environment.

Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context to assess a compound's efficacy, mechanism of action, and potential toxicity.[3][4] Unlike biochemical assays, which study molecules in isolation, cell-based systems preserve the complex interplay of signaling pathways, membrane interactions, and metabolic processes that govern a drug's true effect.[3] These assays are crucial for the initial stages of drug discovery, from target validation and primary screening to lead optimization and safety profiling.[4]

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to investigate the anti-inflammatory and cytotoxic properties of this compound. The methodologies are designed to be robust and self-validating, providing researchers with the tools to generate reliable and interpretable data.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as a prodrug, being intracellularly converted to the active compound N-(2-hydroxyphenyl)acetamide. This conversion, likely through the action of cytochrome P450 enzymes, would remove the protective benzyl group. The resulting N-(2-hydroxyphenyl)acetamide could then interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators like TNF-α and IL-6.

Hypothesized_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_A This compound Compound_B N-(2-hydroxyphenyl)acetamide (Active Metabolite) Compound_A->Compound_B Metabolic Activation NFkB_Pathway NF-κB Signaling Pathway Compound_B->NFkB_Pathway Inhibition CYP450 Cytochrome P450 Enzymes CYP450->Compound_B Cytokine_Production Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Pathway->Cytokine_Production Suppression

Caption: Hypothesized metabolic activation and anti-inflammatory action of this compound.

Application Note 1: Assessment of Anti-inflammatory Activity via Cytokine Release

Principle

A key indicator of an anti-inflammatory response is the inhibition of pro-inflammatory cytokine production. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the robust release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay measures the ability of this compound to suppress the LPS-induced secretion of TNF-α and IL-6 from the murine macrophage-like cell line, RAW 264.7. The concentration of cytokines in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Anti_Inflammatory_Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate_1 Incubate 24h (37°C, 5% CO2) Start->Incubate_1 Pretreat Pre-treat with This compound (various concentrations) for 1h Incubate_1->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate_2 Incubate for 18-24h Stimulate->Incubate_2 Collect_Supernatant Collect culture supernatant Incubate_2->Collect_Supernatant ELISA Perform TNF-α and IL-6 ELISA Collect_Supernatant->ELISA Data_Analysis Calculate IC50 value ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing the anti-inflammatory activity of the test compound.

Protocol: TNF-α and IL-6 ELISA
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. A typical starting concentration for screening is 100 µM, followed by serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-treatment: Carefully remove the culture medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X compound stock solutions to the respective wells. Incubate for 1 hour.

  • LPS Stimulation: Prepare a 2X LPS solution (e.g., 200 ng/mL) in culture medium. Add 100 µL to each well (except for the unstimulated control wells), resulting in a final LPS concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer. The supernatant can be stored at -80°C or used immediately for ELISA.

  • ELISA Procedure: Perform the TNF-α and IL-6 ELISAs according to the manufacturer's instructions (e.g., R&D Systems, Thermo Fisher Scientific). This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve by plotting the absorbance versus the known concentrations of the cytokine standards. Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample. Calculate the percent inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of compound that inhibits cytokine release by 50%) using non-linear regression analysis.

Application Note 2: Evaluation of Cytotoxicity and Cell Viability

Principle

It is critical to determine whether the observed reduction in cytokine production is due to a specific anti-inflammatory effect or simply a consequence of general cytotoxicity. Therefore, counter-screening for cytotoxicity is an essential step. Two common methods are the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity. These assays should ideally be performed in parallel with the primary activity assay.

Cytotoxicity_Workflow cluster_assays Parallel Assays Start Seed cells (e.g., HepG2) in 96-well plate Incubate_1 Incubate 24h (37°C, 5% CO2) Start->Incubate_1 Treat Treat with This compound (various concentrations) Incubate_1->Treat Incubate_2 Incubate for 24-48h Treat->Incubate_2 MTT_Assay Add MTT reagent Incubate 2-4h Add Solubilizer Read Absorbance (570 nm) Incubate_2->MTT_Assay LDH_Assay Transfer supernatant Add LDH reaction mix Incubate 30 min Read Absorbance (490 nm) Incubate_2->LDH_Assay Data_Analysis Calculate CC50 value MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End End Data_Analysis->End

Caption: Parallel workflow for assessing cytotoxicity using MTT and LDH assays.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding and Treatment: Seed a suitable cell line (e.g., HepG2 for general toxicity, or RAW 264.7 to match the primary assay) in a 96-well plate and treat with a range of concentrations of this compound as described previously. Incubate for a period relevant to the primary assay (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC50 value (the concentration of compound that reduces cell viability by 50%).

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound as for the MTT assay. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided with the kit to control wells 30 minutes before the end of incubation).

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., from Promega, Thermo Fisher Scientific) and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control. Determine the CC50 value.

Data Presentation
AssayParameter MeasuredEndpointInterpretation
Cytokine ELISA TNF-α, IL-6 ConcentrationIC50 Potency of anti-inflammatory activity
MTT Assay Metabolic ActivityCC50 Concentration causing 50% reduction in viability
LDH Release Assay Membrane IntegrityCC50 Concentration causing 50% cytotoxicity

A therapeutically interesting compound would exhibit a low IC50 in the anti-inflammatory assay and a high CC50 in the cytotoxicity assays, indicating a favorable therapeutic window.

Application Note 3: Mechanistic Study via NF-κB Reporter Assay

Principle

To delve deeper into the mechanism of action, a reporter gene assay can be used to determine if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation. This assay utilizes a cell line (e.g., HEK293T) that is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. When the NF-κB pathway is activated (e.g., by TNF-α or LPS), transcription factors bind to the response element, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to NF-κB activity.

NFkB_Pathway cluster_pathway NF-κB Signaling Cascade cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) NFkB_active->Gene_Expression Compound N-(2-hydroxyphenyl)acetamide (Hypothesized Active Form) Compound->IKK Potential Inhibition Point

Caption: The NF-κB signaling pathway and a potential point of inhibition by the test compound.

Protocol: NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB luciferase reporter construct in a white, clear-bottom 96-well plate at a density of 4 x 104 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with this compound at various concentrations for 1 hour.

  • Pathway Activation: Stimulate the cells with an appropriate agonist, such as recombinant human TNF-α (e.g., 20 ng/mL), for 6-8 hours.

  • Lysis and Luminescence Reading: Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega's ONE-Glo™ Luciferase Assay System). Add the reagent directly to the wells, which lyses the cells and contains the substrate.

  • Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated wells to the stimulated vehicle control. Calculate the percent inhibition and determine the IC50 value for NF-κB inhibition.

Summary and Future Directions

This document outlines a strategic, multi-faceted approach to characterizing the biological activity of this compound using established cell-based assays. The proposed workflow begins with a functional screening for anti-inflammatory activity, incorporates essential cytotoxicity counter-screens, and provides a path to mechanistic studies by investigating a key signaling pathway.

A critical next step would be to synthesize or procure N-(2-hydroxyphenyl)acetamide and test it in parallel in these assays. If the hydroxylated form shows significantly higher potency, it would strongly support the hypothesis that this compound functions as a prodrug. Further investigations could also explore the compound's effects in more complex, physiologically relevant systems, such as 3D cell culture models or co-culture systems that mimic the tissue microenvironment.[5][6]

By following these detailed protocols, researchers can generate a comprehensive preliminary profile of this compound, paving the way for further development and potential therapeutic application.

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]

  • Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. (2018). Molecules. Retrieved from [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. (2016). Journal of Laboratory Automation. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Frontiers in Bioscience-Landmark. Retrieved from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Current Drug Metabolism. Retrieved from [Link]

  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). International Immunopharmacology. Retrieved from [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-(benzyloxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-(benzyloxy)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My N-acetylation reaction of 2-benzyloxyaniline is sluggish and results in a low yield. What are the potential causes and how can I improve the conversion?

A1: Low conversion in the N-acetylation of 2-benzyloxyaniline can be attributed to several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Causality and Troubleshooting Steps:

  • Reactivity of the Acetylating Agent: Acetic anhydride is a commonly used and effective reagent for this transformation. If you are using a less reactive acetylating agent, such as acetic acid, the reaction can be significantly slower.[1]

    • Recommendation: If using acetic acid, consider switching to acetic anhydride or acetyl chloride for a higher reaction rate.[1] When using acetyl chloride, a base like potassium carbonate should be included to neutralize the HCl byproduct.[2]

  • Purity of Starting Material: The purity of the starting amine, 2-benzyloxyaniline, is crucial. Impurities can interfere with the reaction, leading to lower yields and the formation of side products.

    • Recommendation: Ensure the 2-benzyloxyaniline is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

  • Reaction Temperature and Time: The reaction may not have reached completion due to insufficient time or a low reaction temperature.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting amine is still present, consider increasing the reaction temperature (mild heating) or extending the reaction time.[3]

  • Catalyst: While often not strictly necessary for this reaction with a reactive acetylating agent, a catalyst can sometimes improve the rate.

    • Recommendation: Pyridine is a commonly used base and catalyst in such acylations.[4]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products indicates that side reactions are occurring. Understanding the potential side reactions is key to mitigating them.

Potential Side Products and Mitigation Strategies:

  • Unreacted Starting Material: As discussed in Q1, incomplete reaction is a common reason for an additional spot on the TLC.

  • Di-acetylation: While less common for primary anilines, under harsh conditions, a second acetylation at the nitrogen is a possibility.

  • O-acetylation: Although the amine is more nucleophilic than the ether oxygen, O-acetylation is a theoretical possibility, especially if the reaction is forced with high temperatures.

  • Hydrolysis of the Product: If there is excess water in the reaction and it is run under acidic or basic conditions for an extended period, the newly formed amide can hydrolyze back to the starting amine.[5][6][7][8]

  • Cleavage of the Benzyl Ether: The benzyl ether protecting group is generally stable to the conditions of N-acetylation.[9][10][11] However, very strong acidic conditions could potentially lead to its cleavage.[10]

Minimization Workflow:

Start Multiple Spots on TLC Check_Purity Verify Purity of 2-Benzyloxyaniline Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Control_Stoichiometry Control Stoichiometry of Acetylating Agent Optimize_Conditions->Control_Stoichiometry If issue persists Purification Purify Crude Product Control_Stoichiometry->Purification After reaction Pure_Product Single Spot on TLC (Pure Product) Purification->Pure_Product

Caption: Troubleshooting workflow for multiple products.

Q3: My final product is difficult to purify. What are the best practices for purifying this compound?

A3: Purification can be challenging if significant amounts of side products or unreacted starting materials with similar polarities to the product are present.

Purification Strategies:

MethodDescriptionBest For
Recrystallization A common and effective method for purifying solid organic compounds. The choice of solvent is critical.Removing small amounts of impurities with different solubility profiles.
Column Chromatography A versatile technique for separating compounds based on their polarity.Separating mixtures of compounds with similar polarities.
Acid/Base Extraction Can be used to remove unreacted amine (basic) or any acidic byproducts.Removing basic or acidic impurities from the neutral product.

Detailed Recrystallization Protocol:

  • Solvent Selection: Ethanol is a commonly used solvent for recrystallizing acetanilides.[3] A solvent pair, such as ethanol/water, may also be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

If the product "oils out" during recrystallization, it may be due to a high level of impurities depressing the melting point. In this case, purification by column chromatography before recrystallization is recommended.[3]

Q4: I am concerned about the stability of the benzyl ether protecting group during the reaction and workup. Under what conditions might it be cleaved?

A4: The benzyl ether is a robust protecting group and is generally stable under a wide range of conditions, including those typically used for N-acetylation.[9][10][11] However, there are specific conditions under which it can be cleaved.

Benzyl Ether Stability Profile:

ConditionStabilityNotes
Mild to Moderate Acidic Conditions Generally Stable
Strong Acids (e.g., HBr, BBr3) Cleavage[10]
Basic Conditions Generally Stable[10]
Oxidative Conditions (e.g., DDQ) Cleavage[12]
Reductive Conditions (e.g., H₂/Pd-C) Cleavage[12]

Implications for Synthesis:

For the N-acetylation of 2-benzyloxyaniline, the reaction and workup conditions are typically not harsh enough to cause significant cleavage of the benzyl ether. However, it is important to avoid strong acids and prolonged heating.

Experimental Protocols

Standard Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and observations.

Materials:

  • 2-Benzyloxyaniline

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 2-benzyloxyaniline (1 equivalent) in dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Troubleshooting Visualization: Reaction Pathway and Potential Pitfalls

cluster_reaction Reaction Pathway cluster_pitfalls Potential Pitfalls 2-Benzyloxyaniline 2-Benzyloxyaniline N-acetylation N-acetylation 2-Benzyloxyaniline->N-acetylation Acetic Anhydride, Pyridine This compound This compound N-acetylation->this compound Desired Product Incomplete_Reaction Incomplete Reaction N-acetylation->Incomplete_Reaction Low Temp/Time Side_Products Side Product Formation N-acetylation->Side_Products Harsh Conditions Purification_Issues Purification Difficulties This compound->Purification_Issues

Caption: Key reaction steps and common troubleshooting areas.

References

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Chemistry LibreTexts. (2020). 22.7: Amide Chemistry.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Chemguide. (n.d.). The Hydrolysis of Amides.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • BenchChem. (n.d.). Preventing Byproduct Formation in Aniline Reactions.
  • Pearson. (n.d.). Acylation of Aniline Explained.
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • BenchChem. (n.d.). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.

Sources

Technical Support Center: Optimizing N-Acetylation of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for a perennially challenging transformation: the N-acetylation of sterically hindered anilines. Researchers and process chemists frequently encounter sluggish reactions, low yields, and complex purification profiles when dealing with substrates bearing bulky ortho-substituents. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome these obstacles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve your immediate experimental issues but also build a robust understanding for future optimizations.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common failure points in the N-acetylation of sterically hindered anilines, such as 2,6-disubstituted variants.

Problem Area 1: Low to No Reaction Conversion

Question: I'm reacting 2,6-diisopropylaniline with acetic anhydride in pyridine, and my TLC shows only starting material even after 24 hours at room temperature. What is the fundamental issue?

Answer: The core of the problem lies in a combination of steric hindrance and reduced nucleophilicity. The bulky ortho-substituents (e.g., isopropyl groups) physically obstruct the nitrogen's lone pair of electrons from attacking the electrophilic carbonyl carbon of the acetylating agent. Furthermore, the electron-donating nature of these alkyl groups, while seemingly increasing basicity, does not sufficiently enhance nucleophilicity to overcome this physical barrier under standard conditions. Pyridine, a mild base, is often insufficient to adequately activate the aniline or the acetic anhydride to force the reaction forward.[1][2]

Question: My reaction is sluggish. How can I increase the rate and drive it to completion?

Answer: To overcome the high activation energy of this reaction, you have several levers to pull, ranging from changing physical conditions to employing more potent reagents and catalysts.

  • Elevate the Temperature: This is the most straightforward approach. Refluxing the reaction in a higher-boiling solvent can provide the necessary energy to overcome the steric barrier. Microwave irradiation is a particularly effective method for rapidly achieving high temperatures and can dramatically reduce reaction times, often from hours to minutes.[3][4]

  • Switch to a More Electrophilic Acetylating Agent: Acetic anhydride can be replaced with more reactive alternatives.

    • Acetyl Chloride: This is significantly more electrophilic than acetic anhydride. However, it generates HCl as a byproduct, which will protonate the unreacted aniline, rendering it non-nucleophilic. Therefore, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) or an inorganic base like K₂CO₃ is required to neutralize the acid.[5][6]

    • Ketene: For specialized applications, ketene (CH₂=C=O) is an exceptionally reactive acetylating agent that can react with even highly hindered amines.[7][8][9] This is typically generated in situ and requires specialized equipment.

  • Incorporate a Catalyst: Catalysis is often the most elegant solution.

    • Lewis Acids: A trace amount of a Lewis acid can activate the acetylating agent. Zinc dust is a classic, effective, and reusable catalyst for reactions with acetic acid or acetic anhydride.[3][10][11][12] Other options include MgSO₄, which can act as a mild Lewis acid catalyst under solvent-free or sunlight-driven conditions.[13][14]

    • Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite K-10 or KSF clay are excellent, eco-friendly options.[15][16][17][18][19] They are highly acidic, non-corrosive, and can be easily removed by filtration, simplifying workup.[18] Mesoporous catalysts such as MoO₃–SiO₂ have also shown high activity.[20][21]

Problem Area 2: Side Product Formation & Purification

Question: My reaction appears to have worked, but I'm seeing multiple spots on my TLC and purification by column chromatography is difficult.

Answer: Side product formation often arises from the forcing conditions required for the acetylation of hindered anilines.

  • Diacetylation: Although sterically unlikely on the nitrogen, if other reactive functional groups are present, they may also be acetylated. For instance, in 4-amino-2,6-dimethylphenol, both the amine and the phenol can be acetylated. However, studies show that N-acetylation is generally highly selective over O-acetylation under many catalytic conditions.[19][20]

  • Oxidation/Decomposition: Aniline derivatives can be sensitive to oxidation, especially at high temperatures, leading to colored, tar-like impurities.[12][22] Using zinc dust as a catalyst can help mitigate this, as it also serves to prevent the oxidation of aniline.[12] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is also a standard best practice.[23]

Question: How can I simplify the purification of my product?

Answer: A well-planned reaction is the easiest to purify.

  • Use a Heterogeneous Catalyst: Employing a solid catalyst like Montmorillonite K-10 allows for simple removal by filtration post-reaction, significantly cleaning up the crude mixture.[18]

  • Consider a Solvent-Free Approach: Many N-acetylation reactions can be run neat (solvent-free), often with just the aniline, acetic anhydride, and a catalyst.[16][24][25] This minimizes solvent removal steps and can sometimes lead to the product crystallizing directly from the reaction mixture upon cooling.[24]

  • Aqueous Workup: A standard aqueous workup is often effective. After the reaction, the mixture can be poured into ice water. The desired N-acetylated product, being much less basic than the starting aniline, will often precipitate as a solid, which can be collected by vacuum filtration.[26][27][28] This process also helps remove water-soluble reagents and byproducts.

Section 2: Visualizing the Challenge & Solution Workflow

The Steric Hindrance Problem

The diagram below illustrates the core challenge: bulky ortho-substituents physically block the approach of the acetylating agent to the nucleophilic nitrogen atom.

StericHindrance cluster_Aniline Sterically Hindered Aniline cluster_Ac2O Acetic Anhydride Aniline_N N Aniline_H1 H Aniline_N->Aniline_H1 Aniline_H2 H Aniline_N->Aniline_H2 Aniline_Ring Aromatic Ring Aniline_N->Aniline_Ring Ac2O_C C=O Aniline_N->Ac2O_C Attack Path Ortho_Sub1 R Aniline_Ring->Ortho_Sub1 ortho Ortho_Sub2 R Aniline_Ring->Ortho_Sub2 ortho Ortho_Sub1->Ac2O_C Steric Clash Ortho_Sub2->Ac2O_C Steric Clash

Caption: Steric hindrance from ortho groups (R) blocking nucleophilic attack.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting and optimizing your reaction.

TroubleshootingWorkflow Start Start: Low Yield in N-Acetylation CheckConditions Increase Temperature? (Conventional or Microwave) Start->CheckConditions ChangeReagent Use Stronger Acetylating Agent? (e.g., Acetyl Chloride + Base) CheckConditions->ChangeReagent No Success Success: High Yield Achieved CheckConditions->Success Yes AddCatalyst Introduce a Catalyst? (Lewis Acid or Solid Acid) ChangeReagent->AddCatalyst No ChangeReagent->Success Yes SolventFree Attempt Solvent-Free Conditions? AddCatalyst->SolventFree No AddCatalyst->Success Yes SolventFree->Success Yes Review Review Purity & Side Products. Consider Alternative Catalyst. SolventFree->Review No

Caption: A decision tree for systematically optimizing reaction conditions.

Section 3: Comparative Data & Optimized Protocols

To provide a clear comparison, the following table summarizes various successful methods for the N-acetylation of anilines, highlighting conditions suitable for hindered substrates.

MethodAcetylating AgentCatalyst/ConditionsSolventTemp. (°C)TimeYield (%)Ref.
Microwave-Assisted Glacial Acetic AcidNoneNoneMW (160 MHz)40-50 min>95[3][4]
Solid Acid Catalysis Acetic AnhydrideMontmorillonite K-10DichloromethaneReflux0.5 - 2 h90-98[18][19]
Lewis Acid Catalysis Acetic AcidZinc DustAcetic AcidReflux0.5 - 2 h85-95[3][10]
Solvent-Free Acetic AnhydrideNoneNoneR.T.5-15 min90-98[24][25]
Phase Transfer Catalysis Acetyl ChlorideK₂CO₃, TBABDMFR.T.15-30 min>90[5]
Detailed Experimental Protocol: Microwave-Assisted N-Acetylation under Solvent-Free Conditions

This protocol is highly effective for hindered anilines and aligns with green chemistry principles.[4]

Materials:

  • Sterically hindered aniline (e.g., 2,6-dimethylaniline) (10 mmol)

  • Glacial acetic acid (30 mmol, 3 equivalents)

  • Microwave reactor vials with stir bars

Equipment:

  • Scientific microwave reactor

  • Magnetic stir plate

  • Standard laboratory glassware for workup (beaker, Buchner funnel, etc.)

  • Ice bath

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave reactor vial, place a magnetic stir bar. Add the sterically hindered aniline (10 mmol) followed by glacial acetic acid (30 mmol).

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial inside the cavity of the microwave reactor. Set the reaction temperature to 120-130°C, the power to 300W, and the reaction time to 10-15 minutes with continuous stirring. Safety Note: Always operate microwave reactors according to the manufacturer's safety guidelines.

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, carefully uncap it in a fume hood. Pour the reaction mixture slowly into a beaker containing ~50 mL of crushed ice with gentle stirring.

  • Isolation: The N-acetylated product will precipitate as a white or off-white solid. Allow the mixture to stir in the ice bath for 15 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any remaining acetic acid and unreacted aniline salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Characterize by NMR, IR, and melting point to confirm identity and purity.

References

  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. ResearchGate. [Link]

  • Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 913-919. [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • Pandita, S., & Passey, S. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 455-458. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Qamruddin, M. A., & Dawre, M. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 422-427. [Link]

  • Qamruddin, M. A., & Dawre, M. (2022). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity? Quora. [Link]

  • Gupta, A., et al. (n.d.). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry. [Link]

  • Sharma, G., et al. (2021). Magnetically recyclable silica-coated ferrite magnetite-K10 montmorillonite nanocatalyst and its applications in O, N, and S-acylation reaction under solvent-free conditions. Scientific Reports, 11(1), 12693. [Link]

  • Scribd. (n.d.). Report Practice 9 Acetylation of Aniline Using Acetic Acid and Zinc As Catalyst. Scribd. [Link]

  • Shaikh, I., et al. (2016). A Novel Clay catalyst: N-Acetylation of Aniline and Substituted Anilines. Journal of Chemical and Pharmaceutical Research, 8(5), 725-729. [Link]

  • Mkhize, S. P., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. New Journal of Chemistry. [Link]

  • Chakraborti, A. K., & Gulhane, R. (2009). Montmorillonite: An efficient, heterogeneous and green catalyst for organic synthesis. Journal of Chemical and Pharmaceutical Research, 1(1), 1-89. [Link]

  • Huš, M., et al. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Conference Paper. [Link]

  • Infinity Learn. (n.d.). Aniline on acetylation gives. Infinity Learn. [Link]

  • Li, A., & Li, T. (1998). Montmorillonite clay catalysis. Part 10.1 K-10 and KSF-catalysed acylation of alcohols, phenols, thiols and amines: scope and limitation. Journal of the Chemical Society, Perkin Transactions 1, (11), 1913-1917. [Link]

  • 960化工网. (n.d.). Montmorillonite K-10 and KSF as remarkable acetylation catalysts. 960化工网. [Link]

  • ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. [Link]

  • ResearchGate. (2025). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohols in a solvent-free system. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • International Journal of Trend in Scientific Research and Development. (2020). An eco-friendly and simple route to synthesis of acetanilide from aniline. IJTSRD, 4(5). [Link]

  • Wikipedia. (n.d.). Acetylation. Wikipedia. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. [Link]

  • Quora. (2017). Why do we use zinc dust in the formation of acetanilide from aniline? Quora. [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. ResearchGate. [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. [Link]

  • DSpace@MIT. (n.d.). Asymmetric synthesis of amines by the catalytic enantioselective additions of hydrazoic acid to ketenes. DSpace@MIT. [Link]

  • National Institutes of Health. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of Polycyclic Ketene-N,N′-Acetals by C-C Bond Forming Reactions Under Mild Conditions. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-(2-(benzyloxy)phenyl)acetamide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Hurdle with N-(2-(benzyloxy)phenyl)acetamide

This guide provides a systematic, multi-tiered approach to effectively solubilize this compound for a variety of in vitro assays. We will move from basic principles to advanced formulation strategies, explaining the scientific rationale behind each method to ensure experimental success and data integrity.

Frequently Asked Questions (FAQs)
Q1: I'm just starting my experiments. What is the standard first step for dissolving a poorly soluble compound like this compound?

A1: The universally accepted starting point is to prepare a high-concentration stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its exceptional solvating power for a wide range of organic molecules.[6][7] The goal is to create a concentrated stock (e.g., 10-50 mM) so that the final volume of DMSO added to your aqueous assay medium is minimal, typically well below 1% and ideally at or below 0.1% to avoid solvent-induced artifacts.[8]

Q2: My compound dissolves in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture media or buffer. What's happening and what should I do next?

A2: This is a classic solubility problem known as "crashing out." The aqueous environment of your assay buffer is highly polar and cannot maintain the solubility of your lipophilic compound once the primary organic solvent (DMSO) is diluted.

Your next step is to systematically explore solubility-enhancing excipients. The recommended progression is to first try co-solvents , then move to surfactants , and finally, for very challenging cases, utilize cyclodextrins . It is critical to validate each new excipient in your specific assay to ensure it does not interfere with the experimental results.[8]

Q3: How do I know if the solubilizing agent itself is affecting my bioassay results?

A3: This is a crucial point for data integrity. You must run parallel vehicle controls. A vehicle control contains the exact same concentration of all solvents and excipients (e.g., DMSO, co-solvent, surfactant) as your highest concentration test condition, but without the compound. This allows you to subtract any background signal or biological effect caused by the formulation itself. If the vehicle control shows significant activity, toxicity, or interference, the chosen solubilization strategy is not suitable for your assay and an alternative must be found.

Part 1: Foundational Strategy - The Primary Stock Solution

This initial protocol is the mandatory first step for working with this compound.

Protocol 1: Preparation of a Concentrated DMSO Stock
  • Weigh Compound: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add a calculated volume of 100% ACS Reagent Grade DMSO to achieve the desired high concentration (e.g., 20 mM).[7]

  • Dissolution: Vortex vigorously. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

Part 2: Troubleshooting Precipitation - Advanced Solubilization Techniques

If the compound precipitates upon dilution from the DMSO stock, proceed with the following strategies in the order presented.

Strategy A: Co-Solvent Addition

Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous assay buffer, reduce the overall polarity of the medium.[9][10] This "polarity reduction" helps to keep hydrophobic compounds like this compound in solution.[11][12]

G compound This compound complex Soluble Inclusion Complex compound->complex Enters Cavity cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Encapsulates

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

  • Prepare Cyclodextrin Solution: Make a concentrated solution of HP-β-CD (e.g., 45% w/v) in your assay buffer. This may require heating to fully dissolve. Cool to room temperature.

  • Add Compound: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Mix vigorously. Shaking or sonicating at room temperature or slightly elevated temperature (e.g., 40°C) for several hours or overnight is often required to achieve maximum complexation and solubility.

  • Sterilization & Use: Filter the resulting solution through a 0.22 µm filter to sterilize and remove any undissolved compound. This clear solution can then be used as your stock for dilution into the assay.

  • Vehicle Control: The vehicle control will be the same concentration of HP-β-CD in the same buffer.

References
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH).
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • Solubilization by surfactants: Significance and symbolism. Biolin Scientific.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. BenchChem.
  • Amides: Structure, Properties, and Reactions. Solubility of Things.
  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
  • N-[2-(benzyloxy)phenyl]acetamide Product Description. ChemicalBook.
  • This compound (C15H15NO2). PubChem.
  • Co-solvency and anti-solvent method for the solubility enhancement. PreScouter.
  • Amides. New York University.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Does pH affect solubility?. AAT Bioquest.
  • N-(2-Phenylethyl)acetamide. CymitQuimica.
  • Solubility Profile of N-Benzylacetoacetamide in Organic Solvents: A Technical Guide. BenchChem.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Solubility of Amides. Chemistry Stack Exchange.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.
  • DMSO. gChem Global.

Sources

Validation & Comparative

"N-(2-(benzyloxy)phenyl)acetamide" vs. other acetamide derivatives in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Biological Activities of N-(2-(benzyloxy)phenyl)acetamide and Other Acetamide Derivatives

Introduction: The Acetamide Scaffold as a Privileged Structure in Medicinal Chemistry

The N-substituted acetamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds across diverse therapeutic areas.[1] Its remarkable versatility stems from its ability to form crucial hydrogen bonds and to be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of this compound against a backdrop of other well-characterized acetamide derivatives, offering insights into their performance in various biological assays. By examining structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.

Comparative Biological Activities: A Multifaceted Profile

The biological profile of acetamide derivatives is profoundly influenced by the nature and position of substituents on both the phenyl ring and the acetamide nitrogen. Below, we explore the comparative performance of these compounds in key therapeutic areas.

Anti-inflammatory and Analgesic Activity

A significant number of acetamide derivatives have been investigated for their potential to modulate inflammatory pathways. A notable example is N-(2-hydroxyphenyl)acetamide , a close structural analog of our primary compound of interest. Studies have demonstrated its promising anti-arthritic properties in adjuvant-induced arthritic rats.[2][3] This compound was shown to significantly reduce paw edema and decrease the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[2][3] Furthermore, it favorably modulated oxidative stress markers, indicating a multi-faceted anti-inflammatory mechanism.[2][3]

The presence of the benzyloxy group in This compound as a protecting group for the hydroxyl function in N-(2-hydroxyphenyl)acetamide suggests it could act as a prodrug, potentially being metabolized in vivo to the active hydroxyl form. This could influence its pharmacokinetic profile, possibly leading to a more sustained release and prolonged anti-inflammatory effect.

Other classes of acetamide derivatives have also shown potent anti-inflammatory and analgesic effects through different mechanisms. For instance, a series of N-(benzenesulfonyl)acetamide derivatives have been developed as multi-target inhibitors of COX-2, 5-LOX, and TRPV1, displaying impressive potency in both in vitro and in vivo models of inflammation and pain.[4][5]

Compound Target/Assay Key Findings Reference
N-(2-hydroxyphenyl)acetamideAdjuvant-induced arthritis in ratsReduced paw edema, decreased IL-1β and TNF-α[2][3]
N-(benzenesulfonyl)acetamide derivative (9a)COX-2, 5-LOX, TRPV1 inhibitionIC50 values of 0.011 µM (COX-2), 0.046 µM (5-LOX), and 0.008 µM (TRPV1)[4][5]
N-(2-benzoylphenyl)alanine derivativesEvans blue-carrageenan induced pleural effusionSome compounds showed potency one-tenth that of indomethacin[6]
Anticancer Activity

The acetamide scaffold is a common feature in a wide range of anticancer agents. The substitution pattern on the phenyl ring plays a critical role in determining the cytotoxic potency. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives , compounds bearing a nitro moiety were found to be more cytotoxic than those with a methoxy group against PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia) cell lines.[7][8] Specifically, compounds 2b (with a meta-nitro substituent) and 2c (with a para-nitro substituent) were the most active against the PC3 cell line, with IC50 values of 52 µM and 80 µM, respectively.[7][8]

Another study on N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives revealed that substitutions at the ortho and para positions of the phenyl rings enhanced anticancer activity against cell lines such as A549 (lung), HeLa (cervical), MCF-7 (breast), and Du-145 (prostate).[9] Compound 4d , with a 4-chlorophenyl group and a morpholinosulfamoyl moiety, exhibited a potent IC50 of 1.81 µM against the A549 cell line.[1][9]

While there is no direct data on the anticancer activity of this compound, its structural features suggest potential for investigation. The benzyloxy group could influence its lipophilicity and interaction with biological targets. Comparative studies with its hydroxylated counterpart and other substituted phenylacetamides would be necessary to determine its potential in this area.

Compound Class Example Compound Cell Line IC50 (µM) Reference
2-(4-Fluorophenyl)-N-phenylacetamidesCompound 2b (m-nitro)PC352[7][8]
N-(Substituted phenyl)-2-(3-sulfamoyl) phenyl) acetamidesCompound 4dA5491.81[1][9]
Imidazole-piperazine derivativesCompound 11HT-29 (Colon)-[10]
Antimicrobial Activity

Acetamide derivatives have also been explored for their potential as antimicrobial agents. A series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues were synthesized and showed promising activity against various bacterial and fungal strains.[11] The presence of a chlorine atom on the aromatic ring in compound 4c was found to be important for its biological activity.[11] These compounds were generally more effective against Gram-negative bacteria compared to Gram-positive bacteria.[11]

In another study, N-benzyl-2,2,2-trifluoroacetamide was evaluated for its antimicrobial properties and showed notable ferric reducing antioxidant power, suggesting a potential mechanism for its biological effects.[12] Furthermore, benzimidazole-based acetamide derivatives have demonstrated significant antibacterial and antifungal activities.[13]

The potential antimicrobial activity of this compound is yet to be determined. However, given the broad spectrum of activity observed for other acetamide derivatives, it represents a valid avenue for future investigation.

Compound Class Key Findings Reference
N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamidesMore active against Gram-negative bacteria; chlorine substitution enhances activity.[11]
N-benzyl-2,2,2-trifluoroacetamidePossesses antioxidant properties.[12]
Benzimidazole-based acetamidesPromising antibacterial and antifungal agents.[13]

Experimental Protocols: A Guide to In Vitro Cytotoxicity Testing

To ensure the reproducibility and validity of biological data, standardized protocols are essential. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., PC3, MCF-7, or A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (this compound and other derivatives) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add the media containing the different concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period, typically 24 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation with MTT, carefully remove the media.

    • Add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Cellular Mechanisms and Experimental Workflows

Conceptual Signaling Pathway: Inflammatory Cascade

The anti-inflammatory effects of many acetamide derivatives can be attributed to their ability to interfere with pro-inflammatory signaling pathways. A simplified representation of the inflammatory cascade involving key cytokines is depicted below.

G cluster_0 Cellular Response to Inflammatory Stimulus Stimulus Inflammatory Stimulus (e.g., LPS, Adjuvant) Macrophage Macrophage / Immune Cell Stimulus->Macrophage NFkB NF-κB Activation Macrophage->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Acetamide N-(2-hydroxyphenyl)acetamide Acetamide->Cytokines Inhibition

Caption: Simplified inflammatory pathway and the inhibitory role of N-(2-hydroxyphenyl)acetamide.

Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay for cytotoxicity screening.

A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(benzyloxyphenyl)acetamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(benzyloxyphenyl)acetamides, a class of compounds with significant therapeutic potential. We will explore how subtle modifications to their chemical structure can profoundly impact their biological activity, with a focus on their potential as anticonvulsant, analgesic, and STAT3 signaling pathway inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical experimental guidance.

Introduction: The Therapeutic Promise of N-(benzyloxyphenyl)acetamides

N-(benzyloxyphenyl)acetamides are a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. Their basic structure consists of a central acetamide linkage, flanked by a phenyl ring and a benzyloxyphenyl moiety. This arrangement provides a rich template for chemical modification, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties. The exploration of this chemical space has revealed promising leads in several therapeutic areas, including epilepsy, neuropathic pain, and oncology. Understanding the intricate relationship between the structure of these molecules and their biological function is paramount for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Positional Isomers: The Critical Role of the Benzyloxy Linkage

A key determinant of the biological activity of N-(benzyloxyphenyl)acetamides is the position of the benzyloxy group on the phenyl ring. The ortho (2-), meta (3-), and para (4-) isomers can adopt distinct conformations, leading to differential interactions with their biological targets. While a direct head-to-head comparison of all three isomers for a single biological endpoint is not extensively documented in the current literature, we can extrapolate from related studies on positional isomers of other bioactive molecules to infer likely SAR trends.[1]

Hypothetical Structure-Activity Relationship Trends for Positional Isomers:

Based on general principles of medicinal chemistry and SAR studies of related compounds, we can hypothesize the following trends:

  • Para-substituted (4-benzyloxy) analogues: This substitution pattern often leads to the most potent biological activity. The linear geometry of the para-isomer may allow for optimal penetration into hydrophobic binding pockets and favorable interactions with target proteins. For instance, in a study of benzyloxyphenyl-methylaminophenol derivatives as STAT3 inhibitors, the 4-benzyloxy scaffold was a key feature of the most active compounds.[2]

  • Meta-substituted (3-benzyloxy) analogues: These isomers may exhibit moderate to good activity. The angled substitution provides a different spatial arrangement of the benzyloxy group, which could be advantageous for binding to certain targets.

  • Ortho-substituted (2-benzyloxy) analogues: The ortho-substitution can introduce steric hindrance, potentially leading to lower binding affinity and reduced biological activity. However, this steric bulk can also confer selectivity for specific targets or alter the metabolic profile of the compound.

It is crucial to empirically validate these hypotheses through the synthesis and biological evaluation of all three positional isomers for each target of interest.

The Influence of Substituents: Fine-Tuning Biological Activity

Beyond the position of the benzyloxy group, the introduction of various substituents on both the benzyl and the phenyl rings of the N-(benzyloxyphenyl)acetamide scaffold offers a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties.

Substituent Effects on the Benzyl Ring:

The benzyl ring is often a key interaction domain with the biological target. Modifications here can significantly impact binding affinity.

  • Electron-donating groups (e.g., -OCH₃, -CH₃): These groups can enhance hydrophobic interactions and may improve metabolic stability.

  • Electron-withdrawing groups (e.g., -Cl, -F, -CF₃): Halogen substituents can increase potency through favorable halogen bonding interactions with the target protein. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell permeability.

  • Bulky groups: The introduction of larger substituents can be used to probe the size and shape of the binding pocket.

Substituent Effects on the Phenylacetamide Moiety:

Modifications to the N-phenylacetamide portion of the molecule can influence its interaction with the target and its overall physicochemical properties.

  • Substituents on the phenyl ring: Introducing substituents on this ring can modulate the electronic properties of the amide and influence hydrogen bonding interactions.

  • Modifications to the acetamide linker: Altering the length or rigidity of the acetamide linker can impact the overall conformation of the molecule and its ability to fit into the binding site.

Quantitative Comparison of Biological Activity

To illustrate the impact of structural modifications, the following table summarizes hypothetical biological data for a series of N-(benzyloxyphenyl)acetamides. This data is representative of what one might expect based on SAR trends observed in related compound classes.

Compound Position of Benzyloxy Group Substituent on Benzyl Ring Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) Analgesic Activity (Writhing Test, % Inhibition) STAT3 Inhibition (IC₅₀, µM)
1a para (4-)H356515
1b para (4-)4-Cl20808
1c para (4-)4-OCH₃455520
2a meta (3-)H505025
2b meta (3-)4-Cl307012
3a ortho (2-)H>10030>50

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.

Synthesis of a Representative N-(4-benzyloxyphenyl)acetamide (Compound 1a)

This protocol describes a general method for the synthesis of N-(benzyloxyphenyl)acetamides via an amide coupling reaction.

Diagram of the Synthesis Workflow:

G cluster_0 Step 1: Synthesis of 4-Benzyloxylaniline cluster_1 Step 2: Amide Coupling p_aminophenol 4-Aminophenol reflux Reflux p_aminophenol->reflux benzyl_chloride Benzyl Chloride benzyl_chloride->reflux base Base (e.g., K₂CO₃) base->reflux solvent1 Solvent (e.g., Acetone) solvent1->reflux benzyloxylaniline 4-Benzyloxylaniline reflux->benzyloxylaniline stir Stir at 0°C to RT benzyloxylaniline->stir acetyl_chloride Acetyl Chloride acetyl_chloride->stir base2 Base (e.g., Pyridine) base2->stir solvent2 Solvent (e.g., DCM) solvent2->stir product N-(4-benzyloxyphenyl)acetamide stir->product

Caption: General synthetic scheme for N-(benzyloxyphenyl)acetamides.

Step-by-Step Methodology:

  • Synthesis of 4-Benzyloxylaniline:

    • To a solution of 4-aminophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

    • Add benzyl chloride (1.1 eq) dropwise to the stirring mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to afford pure 4-benzyloxylaniline.

  • Amide Coupling to form N-(4-benzyloxyphenyl)acetamide:

    • Dissolve 4-benzyloxylaniline (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirring solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-benzyloxyphenyl)acetamide.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures.[3][4]

Diagram of the MES Test Workflow:

G animal_prep Animal Acclimatization (e.g., Male Swiss Albino Mice) dosing Compound Administration (i.p. or p.o.) animal_prep->dosing pre_treatment Pre-treatment Time (e.g., 30 min, 60 min) dosing->pre_treatment mes_stim Maximal Electroshock Stimulation (e.g., 50 mA, 0.2 s, corneal electrodes) pre_treatment->mes_stim observation Observation of Seizure Endpoint (Tonic Hind Limb Extension) mes_stim->observation data_analysis Data Analysis (Determination of ED₅₀) observation->data_analysis

Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.

Step-by-Step Methodology:

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Pre-treatment Time: Conduct the test at different pre-treatment times (e.g., 30, 60, 120 minutes) to determine the time of peak effect.

  • Maximal Electroshock Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hind limb extension, using a suitable statistical method (e.g., probit analysis).

Conclusion and Future Directions

The N-(benzyloxyphenyl)acetamide scaffold represents a promising starting point for the development of novel therapeutics for a range of disorders. The SAR studies, even when partially inferred from related compound series, highlight the critical importance of the benzyloxy group's position and the nature of substituents on the aromatic rings. Future research should focus on the systematic synthesis and evaluation of a comprehensive library of these compounds, including all positional isomers, to establish a more definitive SAR. This will enable the rational design of next-generation N-(benzyloxyphenyl)acetamide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately leading to the development of safer and more effective drugs.

References

  • Kaminski, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 64, 44-53.
  • Siddiqui, N., et al. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. European Journal of Medicinal Chemistry, 41(6), 786-792.
  • Bialer, M., et al. (2004). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. Neuropharmacology, 46(4), 591-602.
  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Therapy, 3(1).
  • Oda, M., et al. (1981). Nonsteroidal antiinflammatory agents. 3. Synthesis of the positional isomers of 4'-chloro-5-methoxy-3-biphenylylacetic acid and their antiinflammatory and analgesic activities. Journal of Medicinal Chemistry, 24(8), 1006-1010.
  • Kumar, K. H. H., & Kishore, M. S. (2018). Study of anticonvulsant activity of acetazolamide on albino rats and its influence on anticonvulsant activity of sodium valproate. International Journal of Basic & Clinical Pharmacology, 7(5), 856-860.
  • Ananda, K., et al. (2012). Synthesis and antimicrobial study of N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science, 2(3), 192-196.
  • Molteni, G. (2007). Synthesis of N-Methyl-N-phenyl-2-(3-pentafluoroethyl-5-isoxazolyloxy)acetamide. Molbank, 2007(3), M535.
  • Swinyard, E. A., et al. (1988). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
  • Kumar, A., et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Current Drug Discovery Technologies, 18(4), 486-505.
  • White, H. S. (2003). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 44(s2), 1-7.
  • Singh, A., et al. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
  • Li, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2217-2226.
  • Patel, K. R., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Vasiľová, T., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (3 (37)), 4-13.
  • Li, Y., et al. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Current Medicinal Chemistry, 29(33), 5546-5573.
  • Lu, X. (2016). Production method of p-hydroxyphenylacetamide.
  • Harnagea-Theophilus, E., et al. (1999). Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. Toxicology Letters, 104(1-2), 11-18.
  • Hajar, B., & Evano, G. (2021). Directing groups used for the direct ortho‐, meta‐ or para‐ C−H perfluoroalkylation of arenes. Chemistry–A European Journal, 27(45), 11539-11551.

Sources

Comparing the in vitro efficacy of "N-(2-(benzyloxy)phenyl)acetamide" with known drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Acetamide Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential to address unmet medical needs is paramount. "N-(2-(benzyloxy)phenyl)acetamide" emerges as a compound of interest, belonging to a class of acetamide derivatives that have garnered attention for their diverse biological activities. While direct in vitro efficacy data for this specific molecule is nascent, its structural similarity to compounds with known anti-inflammatory and anticancer properties, such as N-(2-hydroxyphenyl) acetamide, provides a strong rationale for its investigation.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the in vitro efficacy of "this compound". We will explore its potential in two key therapeutic areas: inflammation and oncology. By providing detailed, side-by-side comparisons with established drugs—Prednisolone and Diclofenac for anti-inflammatory effects, and 5-Fluorouracil for anticancer activity—this document serves as a practical roadmap for rigorous preclinical assessment. Our focus is on robust, reproducible experimental design and data interpretation, empowering researchers to unlock the therapeutic promise of this novel acetamide derivative.

Part 1: Investigating Anti-Inflammatory Potential

The inflammatory response, while a crucial component of the innate immune system, can lead to chronic and debilitating diseases when dysregulated. The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[4][5][6] The structural features of "this compound" suggest a potential role in modulating these inflammatory pathways.

Comparative Analysis: Benchmarking Against Prednisolone and Diclofenac

To contextualize the potential anti-inflammatory efficacy of "this compound," a direct comparison with established anti-inflammatory agents is essential.

  • Prednisolone: A potent corticosteroid that exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of cytokine production.[7][8]

  • Diclofenac: A widely used nonsteroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[9][10]

Experimental Design: A Multi-faceted Approach to In Vitro Assessment

A robust in vitro evaluation of anti-inflammatory activity requires a battery of assays targeting different aspects of the inflammatory cascade.

This assay assesses the ability of the test compounds to suppress the production of key inflammatory mediators, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Incubation & Analysis a Culture RAW 264.7 macrophages b Seed cells in 96-well plates a->b c Pre-treat with Test Compounds (this compound, Prednisolone, Diclofenac) b->c d Stimulate with LPS (1 µg/mL) c->d e Incubate for 24 hours f Collect supernatant e->f g Measure TNF-α and IL-6 levels by ELISA f->g

Caption: Workflow for assessing the inhibition of pro-inflammatory cytokine production.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of "this compound," Prednisolone, or Diclofenac for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Analysis: Collect the cell culture supernatants and quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.[11][12][13]

Excessive production of reactive oxygen species (ROS) by immune cells contributes to tissue damage in inflammatory conditions. This assay measures the ability of the test compounds to suppress ROS production in stimulated macrophages.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Treatment & Staining cluster_2 Stimulation & Measurement a Culture & seed macrophages b Treat with Test Compounds a->b c Load with DCFH-DA (ROS indicator) b->c d Stimulate with PMA e Measure fluorescence (Ex/Em: 485/535 nm) d->e

Caption: Workflow for measuring the inhibition of ROS production.

Detailed Protocol:

  • Cell Preparation: Culture and seed macrophages as described in the previous protocol.

  • Treatment: Treat the cells with the test compounds for 1 hour.

  • Staining: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS, for 30 minutes.[14]

  • Stimulation: Induce ROS production by stimulating the cells with phorbol 12-myristate 13-acetate (PMA).

  • Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Presentation: Comparative Efficacy

The results of these assays can be summarized to provide a clear comparison of the anti-inflammatory potential of "this compound" with the reference drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Comparative Anti-Inflammatory Activity (IC50 Values)

CompoundTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)ROS Inhibition (IC50, µM)
This compound Hypothetical DataHypothetical DataHypothetical Data
Prednisolone0.01 - 0.1[7]0.01 - 0.1[15]>10
Diclofenac Sodium>100>1005 - 20[16]

Note: The data for "this compound" is hypothetical and should be determined experimentally.

Underlying Mechanism: The NF-κB Signaling Pathway

The inhibition of TNF-α and IL-6 production suggests a potential interaction with the NF-κB signaling pathway, a central regulator of inflammation.[4][17]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription of

Caption: The canonical NF-κB signaling pathway in inflammation.

Part 2: Exploring Anticancer Potential

Acetamide derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[18] This section outlines a strategy to evaluate the potential of "this compound" as an anticancer agent, using the widely used chemotherapeutic drug 5-Fluorouracil (5-FU) as a benchmark. 5-FU is an antimetabolite that interferes with DNA synthesis, leading to cell death.[19]

Experimental Design: Assessing Cytotoxicity and Apoptosis

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22] This assay will determine the cytotoxic effect of the test compounds on a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

Experimental Workflow:

G cluster_0 Cell Seeding cluster_1 Treatment cluster_2 MTT Assay a Seed cancer cells in 96-well plates b Treat with Test Compounds (this compound, 5-FU) a->b c Add MTT reagent b->c d Incubate (3-4 hours) c->d e Solubilize formazan crystals d->e f Measure absorbance at 570 nm e->f

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of "this compound" and 5-Fluorouracil for 48-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[23]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a quantitative assessment of apoptosis induction.[24]

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Lysis: Lyse the cells to release their intracellular contents.

  • Assay: Add the cell lysate to a reaction mixture containing a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).[25][26]

  • Measurement: Measure the absorbance or fluorescence to quantify the amount of cleaved substrate, which is proportional to caspase-3 activity.

Data Presentation: Comparative Cytotoxicity

The IC50 values from the MTT assay provide a direct comparison of the cytotoxic potency of the compounds.

Table 2: Comparative Cytotoxic Activity (IC50 Values)

CompoundMCF-7 (IC50, µM)HCT-116 (IC50, µM)
This compound Hypothetical DataHypothetical Data
5-Fluorouracil5 - 20[27]2 - 10[19]

Note: The data for "this compound" is hypothetical and should be determined experimentally.

Underlying Mechanism: The p53-Mediated Apoptosis Pathway

The induction of apoptosis often involves the activation of the p53 tumor suppressor protein, which can trigger both intrinsic and extrinsic apoptotic pathways.[28][29][30][31]

G Stress Cellular Stress (e.g., DNA damage) p53 p53 activation Stress->p53 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Bax Bax/Bak activation Apoptosis->Bax Mito Mitochondria Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 CellDeath Cell Death Casp3->CellDeath

Caption: Simplified overview of the p53-mediated apoptosis pathway.

Conclusion: A Path Forward for this compound

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of "this compound." By systematically assessing its potential anti-inflammatory and anticancer activities in comparison to well-established drugs, researchers can generate the critical data needed to justify further preclinical and clinical development. The detailed protocols and conceptual frameworks presented herein are intended to facilitate a thorough and insightful investigation into the therapeutic promise of this novel compound. The journey from a promising molecule to a life-changing therapy is long and challenging, but it begins with robust and well-designed in vitro studies as outlined in this guide.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Mussbacher, M., et al. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 578. [Link]

  • Haupt, S., et al. (2003). p53-dependent apoptosis pathways. Journal of Cellular Biochemistry, 90(3), 430-437. [Link]

  • Sun, S. C. (2011). NF-kappaB signaling pathways in neurological inflammation: a mini review. Frontiers in Bioscience (Landmark Edition), 16, 2671–2679. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]

  • Cusabio. p53 signaling pathway. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Aubrey, B. J., et al. (2018). The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine, 8(1), a030310. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Heimbürger, M., et al. (1998). Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro. Clinical and Experimental Immunology, 111(1), 108–115. [Link]

  • Al-Ghananeem, A. M., et al. (2016). In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats. Drug Design, Development and Therapy, 10, 2037–2046. [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • Al-Otaibi, W. A., et al. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Clinical and Diagnostic Research, 18(6). [Link]

  • ResearchGate. The cytotoxic effect of 5-FU was measured by MTT assay. [Link]

  • El-Kenawi, A., et al. (2026). Role of cell-intrinsic C5AR1 in colorectal cancer survival and chemoresistance. Journal of Clinical Oncology, 44(2_suppl), 107-107. [Link]

  • ResearchGate. What is the best way to measure ROS in macrophages? [Link]

  • Al-Samydai, A., et al. (2021). Anti-inflammatory activity of prednisolone drug loaded on carbon nanotubes. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 827-836. [Link]

  • Elabscience. Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). [Link]

  • Desale, S. S., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Journal of Cancer Research and Therapeutics, 11(4), 868. [Link]

  • Palczewski, K., et al. (2006). In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone. Steroids, 71(3), 183-188. [Link]

  • Pérez-García, L. A., et al. (2018). Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Molecules (Basel, Switzerland), 23(10), 2465. [Link]

  • Courbon, G., et al. (2016). Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes. Frontiers in Immunology, 7, 497. [Link]

  • DuPage, M., & Junt, T. (2013). Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking. *Journal of Visualized Experiments, (78), 50619. [Link]

  • Jahan, I., et al. (2020). Assessment of In vitro Anti-inflammatory Activity of Ginger and Diclofenac sodium combination. International Journal of Pharmaceutical Sciences and Drug Research, 12(5), 415-418. [Link]

  • ResearchGate. In vitro anti-inflammatory activity of Diclofenac sodium on protein denaturation (Fresh egg albumin). [Link]

  • ResearchGate. Any recommendations for assay kits to measure ROS in macrophages using FACS? [Link]

  • ResearchGate. Reactive oxygen species (ROS) production detection in macrophages... [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors. Royal Society Open Science, 11(11), 231649. [Link]

  • Amuso, F., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 15(3), 2027–2040. [Link]

  • Springer Nature Experiments. Methods for Evaluation of TNF-α Inhibition Effect. [Link]

  • Semantic Scholar. N-(2-hydroxy phenyl) acetamide ameliorate inflammation and doxorubicin-induced nephrotoxicity in rats. [Link]

  • ResearchGate. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. [Link]

  • Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. [Link]

  • Nombela, I., et al. (2021). The Regulation of Oxidative Stress Is a Conserved Response to RNA Virus Infection in Fish. Antioxidants, 10(5), 755. [Link]

  • Kim, D. Y., et al. (2005). Inhibition of TNF-alpha and IL-6 Production by Aucubin Through Blockade of NF-kappaB Activation RBL-2H3 Mast Cells. Immunopharmacology and Immunotoxicology, 27(3), 385-396. [Link]

  • Heaney, L. G., et al. (2024). Anti-inflammatory effects of oral prednisolone at stable state in people treated with mepolizumab: a proteomic and bulk transcriptomics analysis. medRxiv. [Link]

  • Dai, H., et al. (2014). IL-6 and TNF-α Synergistically Inhibit Allograft Acceptance. The Journal of Immunology, 193(9), 4377–4384. [Link]

  • Semantic Scholar. Methods for Evaluation of TNF-α Inhibition Effect. [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of N-(2-(benzyloxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery and development, the therapeutic efficacy of a small molecule is inextricably linked to its specificity for the intended biological target. Off-target effects, which arise from the interaction of a drug with unintended proteins or pathways, are a primary cause of adverse effects and a significant contributor to late-stage clinical trial failures. Therefore, a rigorous and comprehensive assessment of a compound's selectivity profile is a cornerstone of modern preclinical drug development.

This guide provides an in-depth technical overview of the methodologies used to profile the cross-reactivity of small molecule drug candidates, using N-(2-(benzyloxy)phenyl)acetamide as a central case study. While specific biological data for this compound is not extensively available in the public domain, its acetanilide scaffold is present in numerous bioactive molecules known to possess a range of pharmacological activities and toxicities.[1][2][3] For instance, the parent compound, acetanilide, was one of the first synthetic analgesics and antipyretics, but its use was curtailed due to toxicity, specifically methemoglobinemia.[1][4] This underscores the critical need to understand the full spectrum of protein interactions for any new chemical entity.

This document is intended for researchers, scientists, and drug development professionals. It will provide a framework for designing and executing a robust cross-reactivity profiling strategy, explaining the causality behind experimental choices and presenting data in a clear, comparative format.

The Strategic Imperative for Early and Comprehensive Profiling

Undertaking cross-reactivity profiling early in the drug discovery process allows for the timely identification of potential liabilities. This "fail early, fail cheap" paradigm enables the prioritization of compounds with the most promising selectivity profiles, thereby conserving resources and accelerating the development of safer, more effective therapeutics. A multi-pronged approach, combining computational, biochemical, and cell-based methods, provides the most comprehensive understanding of a compound's interaction landscape.

PART 1: Unbiased, Proteome-Wide Interrogation

To cast a wide net and identify potential off-targets without preconceived bias, chemical proteomics offers a powerful suite of tools.[5][6][7] These methods aim to identify the direct and indirect binding partners of a small molecule within a complex biological system, such as a cell lysate or even in living cells.[5][6][8]

Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)

Rationale: The principle behind CETSA is that the binding of a ligand to a protein typically increases the protein's thermal stability.[9][10][11] By heating cell lysates or intact cells treated with the compound of interest to various temperatures, one can identify proteins that are stabilized (or destabilized) by the compound's presence. When coupled with quantitative mass spectrometry, this approach, known as Thermal Proteome Profiling (TPP), allows for the proteome-wide identification of targets and off-targets.[5]

Experimental Protocol: Thermal Proteome Profiling (TPP)
  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HepG2 for liver toxicity assessment, or a cancer cell line for oncology applications) to ~80% confluency. Treat the cells with this compound at a relevant concentration (e.g., 10x the expected efficacious concentration) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heating and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Aliquot the cell suspension and heat the individual aliquots to a range of temperatures (e.g., 37°C to 67°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction (containing the non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction) from each temperature point. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement and stabilization.[10][11][12]

Illustrative Data Presentation: TPP for this compound
Protein TargetCellular LocationFunctionΔTm (°C) with 10 µM CompoundImplication
Hypothetical Target A CytosolSignal Transduction+4.2Potential On-Target
Cyclooxygenase-2 (COX-2) ER/Nuclear EnvelopeInflammation+2.8Potential Anti-inflammatory Off-Target
Carbonic Anhydrase II CytosolpH Regulation+1.9Common Off-Target
CYP3A4 Endoplasmic ReticulumDrug Metabolism-1.5Potential for Drug-Drug Interactions

Note: The data presented above is illustrative and intended to demonstrate the type of results obtained from a TPP experiment.

Affinity Purification-Mass Spectrometry (AP-MS)

Rationale: This chemical proteomics approach involves immobilizing the small molecule of interest onto a solid support (e.g., beads) to "fish" for its binding partners in a cell lysate.[8][13] Proteins that bind to the immobilized compound are then eluted and identified by mass spectrometry. This method is particularly useful for identifying high-affinity interactions.

Experimental Workflow: AP-MS

cluster_prep Probe Synthesis & Immobilization cluster_exp Affinity Purification cluster_analysis Analysis synthesis Synthesize Linker-Modified This compound immobilize Immobilize Compound on Affinity Beads synthesis->immobilize incubate Incubate Lysate with Compound-Beads lysate Prepare Cell Lysate lysate->incubate wash Wash Beads to Remove Non-Specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE Separation elute->sds_page ms_analysis LC-MS/MS Analysis sds_page->ms_analysis data_analysis Data Analysis & Hit Identification ms_analysis->data_analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

PART 2: Focused Interrogation of Known Target Families

While unbiased approaches are crucial, it is often prudent to investigate interactions with large, well-characterized protein families that are common sources of off-target effects. Kinases, in particular, are a major class of drug targets, and their ATP-binding sites share structural similarities, making cross-reactivity a common issue.[14][15][16]

Kinome Scanning

Rationale: Kinome scanning services provide a high-throughput method to screen a compound against a large panel of human kinases (often over 400).[17][18] These assays typically measure the ability of the compound to compete with a known ligand for the ATP-binding site. The results provide a comprehensive overview of the compound's selectivity across the human kinome. This is a critical step if the primary target is a kinase or if initial screens suggest potential kinase inhibition.

Illustrative Data Presentation: Kinome Scan for this compound
Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMKd (nM)Notes
Hypothetical Kinase A 95%99%50Potential On-Target
SRC 15%65%850Off-Target: Potential for anti-proliferative or other effects.
VEGFR2 8%52%1,200Off-Target: Potential for anti-angiogenic effects.
EGFR <5%12%>10,000Low activity.
CDK2 <5%8%>10,000Low activity.

Note: The data presented above is illustrative. A full kinome scan would typically be visualized as a TREEspot™ diagram, where hits are represented as red circles on a phylogenetic tree of the human kinome.[18]

Experimental Protocol: KINOMEscan™ (Example)
  • Compound Submission: The test compound, this compound, is submitted to a contract research organization (CRO) that offers kinome scanning services.

  • Assay Principle: The assay is a competition binding assay. Kinases are tagged with DNA, and an immobilized ligand that binds to the ATP site is prepared. The test compound is incubated with the kinase and the immobilized ligand.[18]

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a low qPCR signal.

  • Data Reporting: Results are typically reported as percent inhibition relative to a control, and for significant hits, a dissociation constant (Kd) is determined.

PART 3: Functional Assessment in Cellular Systems

Identifying a binding interaction is only the first step. It is crucial to determine the functional consequence of that interaction in a physiologically relevant context. Cell-based assays are indispensable for this purpose, as they can reveal whether a compound acts as an agonist, antagonist, or has no functional effect upon binding to an off-target protein.[19][20][21][22]

Pathway-Specific Reporter Assays

Rationale: If TPP or kinome scanning identifies an off-target in a well-defined signaling pathway (e.g., NF-κB, MAPK, etc.), a reporter gene assay can be used to quickly assess the functional impact. These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to the signaling pathway of interest.

Signaling Pathway Example: NF-κB Pathway

stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase activates ikb IκB ikb_kinase->ikb phosphorylates nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus translocates to gene_transcription Gene Transcription (e.g., IL-6, COX-2) nucleus->gene_transcription activates reporter Luciferase Reporter Gene nucleus->reporter activates

Caption: Simplified NF-κB signaling pathway leading to reporter gene activation.

Experimental Protocol: NF-κB Luciferase Reporter Assay
  • Cell Line: Use a human cell line (e.g., HEK293) stably transfected with a luciferase reporter construct driven by an NF-κB response element.

  • Plating and Treatment: Plate the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6-8 hours. Include a non-stimulated control and a stimulated vehicle control.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (e.g., using a parallel MTT assay). A decrease in luminescence in the compound-treated, TNF-α stimulated cells compared to the vehicle control indicates inhibition of the NF-κB pathway.

High-Content Imaging and Phenotypic Screening

Rationale: High-content imaging provides a powerful, unbiased way to assess the effects of a compound on multiple cellular parameters simultaneously, such as cell morphology, viability, cytoskeletal structure, and the localization of specific proteins. This can reveal unexpected phenotypic changes indicative of off-target activity.

Comparative Data: this compound vs. Alternative Compounds
ParameterThis compound (10 µM)Compound X (Known COX-2 Inhibitor)Compound Y (Known Kinase Inhibitor)
Cell Viability (24h) 92%95%65%
Nuclear Size No significant changeNo significant change1.5x increase (G2/M arrest)
Mitochondrial Membrane Potential 8% decrease5% decrease40% decrease
NF-κB Nuclear Translocation 35% inhibition40% inhibition10% inhibition

Note: This table presents hypothetical comparative data to illustrate how high-content analysis can differentiate the cellular effects of various compounds.

Conclusion and Strategic Outlook

The cross-reactivity profiling of this compound, or any new chemical entity, is a multi-faceted process that requires a strategic combination of unbiased and focused methodologies. The journey from an initial hit to a clinical candidate is fraught with challenges, and a thorough understanding of a compound's selectivity is paramount for navigating this path successfully.

By integrating proteome-wide techniques like Thermal Proteome Profiling, focused screens such as kinome scanning, and functional cell-based assays, researchers can build a comprehensive "selectivity roadmap" for their compounds. This roadmap not only de-risks development by identifying potential liabilities early but can also uncover novel therapeutic opportunities by revealing unexpected, beneficial off-target activities. The experimental frameworks and comparative data structures provided in this guide offer a robust starting point for any scientist dedicated to the development of safe and effective medicines.

References

  • Zhang, M. et al. (2022). A brief introduction to chemical proteomics for target deconvolution. PubMed. [Link]

  • Zhang, L. et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Discovery. [Link]

  • AXXAM. Thermal shift assays for early-stage drug discovery. AXXAM. [Link]

  • An, F. et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • Bantscheff, M. et al. (2009). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. [Link]

  • Charles River Laboratories. Thermal Shift Assays. Charles River Laboratories. [Link]

  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. [Link]

  • Evotec. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. [Link]

  • JoVE. (2024). Author Spotlight: Advancing Structural and Biochemical Studies of Proteins Through Thermal Shift Assays. JoVE. [Link]

  • Li, J. et al. (2018). Chemical proteomics: terra incognita for novel drug target profiling. PMC - NIH. [Link]

  • Lee, H. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • Creative Biolabs. Thermal Shift Assay. Creative Biolabs. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Zhang, M. et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Chaudhry, C. et al. (2021). An innovative kinome platform to accelerate small-molecule inhibitor discovery and optimization from hits to leads. PubMed. [Link]

  • Charles River Laboratories. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River Laboratories. [Link]

  • Wang, L. et al. (2016). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • McCloskey, K. et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC - NIH. [Link]

  • Nevola, L. et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC - NIH. [Link]

  • PharmaLegacy. Kinase/Enzyme Assays. PharmaLegacy. [Link]

  • Biondo, M. Kinase Screening & Profiling Service | Drug Discovery Support. Biondo. [Link]

  • Wang, C. et al. (2014). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Nature Chemical Biology. [Link]

  • Brylinski, M. & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]

  • Brylinski, M. & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]

  • Wikipedia. Acetanilide. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What are the side effects of Acetanilide?. Patsnap Synapse. [Link]

  • Al-Ghananeem, A.M. et al. (2016). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Jawed, H. et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. [Link]

  • Jawed, H. et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. ResearchGate. [Link]

  • Singh, G. et al. (2021). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate. [Link]

  • Singh, A. et al. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

  • Amato, R. et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link]

  • Singh, G. et al. (2021). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. [Link]

  • Chen, Y.L. et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. [Link]

  • Sharma, D. et al. (2013). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. ResearchGate. [Link]

  • Zaib, S. et al. (2022). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central. [Link]

  • Al-Masoudi, N.A. et al. (2021). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. PMC - NIH. [Link]

Sources

Independent verification of the reported synthesis of "N-(2-(benzyloxy)phenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to the Verification of N-(2-(benzyloxy)phenyl)acetamide Synthesis

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. However, the reproducibility of these synthetic protocols is a cornerstone of scientific integrity. This guide provides an in-depth, independent verification of a commonly reported synthesis of this compound, a valuable intermediate in the synthesis of various biologically active molecules. We will not only detail the synthetic protocol but also provide a rigorous framework for its verification and compare it with a viable alternative, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of this compound

This compound serves as a key building block in organic synthesis. Its structure, featuring a protected phenol and an acetamido group, makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry. The purity and well-defined characterization of this intermediate are paramount to the success of subsequent synthetic steps.

Reported Synthesis: Acylation of 2-(Benzyloxy)aniline

A prevalent and straightforward method for the synthesis of this compound is the acylation of 2-(benzyloxy)aniline with acetic anhydride. This reaction is often favored for its high yield and relatively simple work-up procedure.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-(benzyloxy)aniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the amide bond.

Experimental Workflow: Synthesis of this compound

reagents 2-(Benzyloxy)aniline Acetic Anhydride Pyridine reaction Reaction Mixture Stir at room temperature for 2 hours reagents->reaction Combine workup Aqueous Work-up Pour into ice-water reaction->workup Quench filtration Filtration & Washing Collect solid, wash with water workup->filtration drying Drying Dry under vacuum filtration->drying product This compound (Crude Product) drying->product purification Recrystallization (e.g., from Ethanol/Water) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-(benzyloxy)aniline (10.0 g, 50.2 mmol) in pyridine (50 mL).

  • Reaction Initiation: To the stirred solution, add acetic anhydride (6.15 g, 60.2 mmol) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-water (200 mL) with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with water.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Independent Verification: A Multi-Technique Approach

The identity and purity of the synthesized this compound must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is essential for this verification.

Analytical Verification Workflow

cluster_synthesis Synthesized Product cluster_verification Verification Techniques product This compound hplc HPLC (Purity Assessment) product->hplc lcms LC-MS (Molecular Weight Confirmation) product->lcms nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) product->nmr ir IR Spectroscopy (Functional Group Analysis) product->ir purity_data Purity > 99% hplc->purity_data Generates mw_data [M+H]⁺ = 242.12 lcms->mw_data Generates structure_data Characteristic Shifts nmr->structure_data Generates functional_group_data N-H, C=O stretches ir->functional_group_data Generates

Caption: Analytical workflow for the verification of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized compound.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Expected Outcome: A single major peak corresponding to the product, with purity typically exceeding 99%.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Methodology: Utilize an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Expected Outcome: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 242.12.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the compound.

  • Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Data (in CDCl₃, 400 MHz):

    • Aromatic protons: δ 6.8-7.5 (m, 9H)

    • CH₂ protons: δ 5.1 (s, 2H)

    • NH proton: δ 8.2 (br s, 1H)

    • CH₃ protons: δ 2.2 (s, 3H)

  • Expected ¹³C NMR Data (in CDCl₃, 100 MHz):

    • Carbonyl carbon: δ ~168

    • Aromatic carbons: δ ~112-148

    • CH₂ carbon: δ ~70

    • CH₃ carbon: δ ~24

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Methodology: Acquire the IR spectrum of the solid sample using a technique such as Attenuated Total Reflectance (ATR).

  • Expected Absorptions:

    • N-H stretch: ~3300 cm⁻¹

    • C=O (amide) stretch: ~1660 cm⁻¹

    • Aromatic C-H stretch: ~3030 cm⁻¹

Comparative Analysis: Alternative Synthetic Route

To provide a comprehensive guide, we compare the reported synthesis with an alternative method: the reaction of 2-(benzyloxy)aniline with acetyl chloride.

FeatureAcetic Anhydride MethodAcetyl Chloride Method
Reagents 2-(Benzyloxy)aniline, Acetic Anhydride, Pyridine2-(Benzyloxy)aniline, Acetyl Chloride, Triethylamine
Reaction Conditions Room temperature, 2 hours0 °C to room temperature, 1-2 hours
Byproducts Acetic acidTriethylamine hydrochloride
Advantages Milder reaction conditions, less corrosive reagent.Often faster reaction times.
Disadvantages Pyridine has a strong, unpleasant odor and is toxic.Acetyl chloride is highly corrosive and moisture-sensitive. The byproduct needs to be removed by filtration.
Typical Yield >90%>90%

Conclusion

The synthesis of this compound via the acylation of 2-(benzyloxy)aniline with acetic anhydride is a robust and high-yielding method. Our independent verification framework, employing a suite of analytical techniques, provides a clear pathway for researchers to confirm the identity and purity of their synthesized material. While the acetyl chloride method offers a viable alternative, the choice of synthetic route will depend on the specific laboratory conditions and safety considerations. Rigorous verification remains a critical step, irrespective of the chosen synthetic path, to ensure the integrity of downstream applications.

References

  • General Amide Synthesis: "Amide bond formation and peptide coupling". Organic & Biomolecular Chemistry. [Link]

  • Characterization of Organic Compounds: "Spectrometric Identification of Organic Compounds". Wiley. [Link]

Assessing the selectivity of "N-(2-(benzyloxy)phenyl)acetamide" for its target

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the identification of a novel bioactive compound is merely the first step in a long and arduous journey. The true challenge lies in meticulously characterizing its mechanism of action and, most critically, its selectivity. A promising molecule with potent on-target activity can be quickly derailed by unforeseen off-target interactions, leading to toxicity or diminished efficacy. This guide provides a comprehensive framework for assessing the target selectivity of a novel chemical entity, using the representative compound N-(2-(benzyloxy)phenyl)acetamide as a case study.

While the specific biological target of this compound is not extensively documented in public literature[1][2][3], its acetamide scaffold is a common feature in molecules with a wide range of biological activities, including anti-inflammatory and anti-cancer properties[4][5][6]. This structural alert, coupled with the known anti-inflammatory effects of the related compound N-(2-hydroxy phenyl) acetamide[7][8], provides a logical starting point for our investigation. This guide will not present pre-existing data on this specific molecule, but rather will lay out the strategic workflow and experimental protocols necessary to generate such data, empowering researchers to thoroughly profile their own compounds of interest.

The Imperative of Selectivity Profiling

The core principle of targeted therapy is to modulate a specific biological target with high precision, thereby maximizing therapeutic benefit while minimizing adverse effects. A lack of selectivity, where a compound interacts with multiple unintended proteins, is a primary driver of clinical trial failures. Therefore, a rigorous and early assessment of selectivity is not just a regulatory hurdle, but a fundamental component of building a robust safety and efficacy profile for any potential therapeutic.

This guide is structured to walk you through a phased approach to this challenge, from initial target identification to in-depth selectivity profiling and comparative analysis.

Phase 1: Unmasking the Primary Target

Before selectivity can be assessed, the primary biological target must be identified. For a novel compound like this compound, we must employ a combination of predictive and experimental methods to cast a wide net and then systematically narrow down the possibilities.

Experimental Workflow for Target Identification

The following workflow outlines a common strategy for moving from a phenotypic observation (e.g., anti-inflammatory activity in a cell-based assay) to the identification of a specific molecular target.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Target Identification Methodologies cluster_2 Target Validation A Phenotypic Screening (e.g., Cytokine release assay) C Affinity Chromatography-Mass Spectrometry (Compound immobilized on beads) A->C If Phenotype Observed D Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry (Unbiased, in-cell target engagement) A->D If Phenotype Observed B In Silico Target Prediction (Structure-based similarity searches) E Biochemical/Biophysical Assays (e.g., SPR, ITC, FRET) B->E To Validate Predictions C->E Validate Hits D->E Validate Hits F Genetic Approaches (e.g., CRISPR/siRNA knockdown of candidate target) E->F Confirm Cellular Mechanism G A Compound with Validated Primary Target (e.g., Mcl-1) B Kinase Panel Screening (e.g., 400+ kinases) A->B C GPCR Panel Screening (Binding & functional assays) A->C D Ion Channel Panel (Especially hERG) A->D E CYP450 Inhibition Panel (Metabolic stability & DDI risk) A->E F Final Selectivity Profile (On-target potency vs. off-target liabilities) B->F C->F D->F E->F

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of N-(2-(benzyloxy)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of N-(2-(benzyloxy)phenyl)acetamide, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Part 1: The Foundation of Safe Disposal: Waste Characterization

Before a single gram of waste is handled, a thorough hazard assessment is paramount. The responsibility for correctly identifying and classifying waste rests with the generator—the laboratory that created it[1][2]. For a compound like this compound, where comprehensive public hazard data may be limited, a conservative approach is the only acceptable one. We must treat the substance as hazardous until proven otherwise.

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a framework for this determination[3][4]. Your waste must be evaluated against two main criteria:

  • Characteristic Wastes: These are wastes that exhibit measurable hazardous traits.

    • Ignitability: Can it catch fire?

    • Corrosivity: Can it corrode metal?

    • Reactivity: Is it unstable or prone to violent reactions?

    • Toxicity: Is it harmful if ingested or absorbed?

  • Listed Wastes: The EPA maintains specific lists of wastes known to be hazardous.

    • F-List: Wastes from common manufacturing and industrial processes (non-specific sources)[3][5].

    • K-List: Wastes from specific industrial sectors[5][6].

    • P-List and U-List: Discarded, unused commercial chemical products[3][7].

While this compound is not explicitly on these lists, related acetamide compounds are known to be harmful if swallowed and may cause skin and eye irritation[8][9][10]. Acetamide itself is listed as a suspected carcinogen[11]. Therefore, as a precautionary principle, This compound waste must be managed as a regulated, toxic hazardous waste.

Disposal Parameter Summary
ParameterSpecification & Rationale
Waste Classification Hazardous Waste (Toxic) . Based on data from analogous compounds, assume toxicity and potential irritation. This conservative classification ensures maximum safety and compliance.
Recommended PPE Safety goggles, nitrile gloves, lab coat. Standard protocol for handling potentially irritating solid organic chemicals[9][12].
Container Type Wide-mouth, sealable, chemically compatible container (e.g., High-Density Polyethylene - HDPE, or glass). Must be in good condition with a secure, threaded lid to prevent leaks or spills[1][13].
Primary Disposal Method Incineration via a licensed hazardous waste disposal facility. This is the standard and most effective method for destroying organic chemical waste[8][10][14]. Never dispose of this compound in standard trash or down the drain [1][15].

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is essential for ensuring safety and regulatory compliance from the moment waste is generated to its final collection.

Step 1: Segregation at the Source

This is the most critical, and often overlooked, step. Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases[2].

  • Action: Designate a specific, clearly marked container solely for this compound and any materials heavily contaminated with it (e.g., weighing paper, contaminated gloves).

Step 2: Proper Containerization

The integrity of your waste container is your primary defense against a spill.

  • Action: Select a container that is robust and chemically resistant to the waste. Ensure the container is kept closed with a tight-fitting lid whenever waste is not actively being added[13]. This minimizes the release of any potential vapors and prevents accidental spills.

Step 3: Meticulous Labeling

An improperly labeled container is an unknown—and therefore severe—risk. Federal and local regulations require specific information on all hazardous waste containers.

  • Action: Affix a "Hazardous Waste" label to the container immediately. Fill it out completely and legibly with the following information:

    • Full Chemical Name: "this compound" (avoid abbreviations or formulas).

    • Hazard Identification: Clearly mark "Toxic" and "Irritant."

    • Generator Information: Your name, lab number, and contact information.

Step 4: Safe Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation and under the control of the lab personnel[13].

  • Action: Store the sealed and labeled waste container in a secondary containment bin within your designated SAA. This prevents the spread of material in the event of a primary container failure. Ensure it is stored away from incompatible materials like strong oxidizing agents[10][12].

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to your institution's EHS department or a licensed hazardous waste management company.

  • Action: Once your container is nearing full, or you have finished the project generating the waste, follow your institution's specific procedures for a chemical waste pickup. This is typically done through an online request system[6]. Do not allow waste to accumulate beyond regulatory time limits (which vary by your facility's generator status)[16].

Disposal Workflow Diagram

G cluster_0 In-Lab Process cluster_1 Facility & Vendor Process A Waste Generation (this compound) B Step 1: Segregate Waste (Dedicated Container) A->B C Step 2: Select & Close Proper Container B->C D Step 3: Apply & Complete Hazardous Waste Label C->D E Step 4: Store in SAA (Secondary Containment) D->E F Submit Waste Pickup Request to EHS Office E->F End of Lab Responsibility G EHS Collects Waste F->G H Licensed Vendor Transports Waste Off-Site G->H I Final Disposal (Permitted Incineration Facility) H->I

Caption: Workflow for the safe disposal of this compound.

Part 3: Emergency Procedures: Small-Scale Spill Management

In the event of a small spill within a controlled laboratory environment, a prepared response is your best asset.

  • Alert & Isolate: Immediately alert personnel in the vicinity. Isolate the area to prevent cross-contamination.

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in the table above (goggles, gloves, lab coat).

  • Contain & Absorb: For a solid spill, gently cover it with a chemical absorbent material like vermiculite or sand to prevent it from becoming airborne[9]. Avoid raising dust[11].

  • Collect Waste: Carefully sweep or scoop the mixture into your designated hazardous waste container. Do not use a standard vacuum cleaner.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, as recommended by your EHS office. Place all cleaning materials into the hazardous waste container.

  • Report: Always report the spill to your laboratory supervisor and EHS office, even if you have cleaned it up yourself. This is crucial for safety documentation and incident tracking.

By integrating these principles and procedures into your standard laboratory operations, you ensure that the final chapter of your research—the disposal of its byproducts—is conducted with the same level of scientific rigor and responsibility as its discovery.

References

  • Classifying Hazardous Waste Disposal. (n.d.). TJ Waste & Recycling. Retrieved from [Link]

  • The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. Retrieved from [Link]

  • Chemical Hazardous Waste Spotlight. (n.d.). George Washington University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety. Retrieved from [Link]

  • The 4 Types of Hazardous Waste. (n.d.). Environmental Marketing Services. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • 2-{4-[(2S)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide Safety Data Sheet. (2025, September 8). Angene Chemical. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Triumvirate Environmental. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(benzyloxy)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(benzyloxy)phenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.